TMN355
Description
Properties
IUPAC Name |
2-chloro-N-(9H-fluoren-9-ylcarbamoyl)-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNLLCUAISZNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of TMN355 in the Inhibition of Cyclophilin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMN355 is a potent, small-molecule inhibitor of Cyclophilin A (CypA), a ubiquitous enzyme implicated in a range of pathological processes, including inflammatory diseases and viral infections. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its binding affinity, and its effects on cellular processes relevant to atherosclerosis. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of associated signaling pathways.
Introduction to Cyclophilin A and this compound
Cyclophilin A (CypA) is a member of the immunophilin family of proteins that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, catalyzing the isomerization of proline residues in peptides and proteins. This enzymatic activity is crucial for proper protein folding and function. Beyond its intracellular roles, CypA can be secreted by cells in response to inflammatory stimuli, where it acts as a pro-inflammatory cytokine, contributing to the pathogenesis of various diseases, including atherosclerosis.
This compound is a novel, non-immunosuppressive small molecule designed to specifically inhibit the PPIase activity of CypA. Its high potency and specificity make it a valuable tool for studying the roles of CypA in disease and a promising therapeutic candidate.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the active site of CypA, a hydrophobic pocket that accommodates the proline-containing substrates of the enzyme. The binding of this compound sterically hinders the access of substrates to the active site, thereby preventing the cis-trans isomerization of peptidyl-prolyl bonds.
Structural studies and molecular modeling have revealed that this compound occupies the same hydrophobic gorge on the surface of CypA as the natural substrate and the well-known inhibitor, Cyclosporin A (CsA). The interaction is stabilized by a network of hydrogen bonds with key residues within the active site, including Arginine 55 (Arg55), Glutamine 63 (Gln63), and Asparagine 102 (Asn102). The high affinity and specificity of this compound for CypA are attributed to these specific molecular interactions.
Quantitative Data: Inhibitory Potency and Binding Affinity
The inhibitory activity of this compound against CypA has been quantified using various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 | 1.52 nM | PPIase Inhibition Assay | [1] |
| Potency vs. CsA | ~27-fold more potent | PPIase Inhibition Assay | [1] |
Experimental Protocols
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay
This assay measures the ability of an inhibitor to block the PPIase activity of CypA. A common method is the chymotrypsin-coupled assay.
Principle: The substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm. CypA accelerates the conversion of the cis isomer to the trans isomer. The rate of p-nitroaniline production is therefore proportional to the PPIase activity.
Materials:
-
Recombinant human Cyclophilin A (hCypA)
-
This compound
-
N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
α-Chymotrypsin
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 80 µL of a solution containing hCypA and chymotrypsin in assay buffer to each well.
-
Pre-incubate the plate at 10°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 390 nm every 10 seconds for 5 minutes.
-
Calculate the initial reaction rates (V0) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Foam Cell Formation Assay
This assay assesses the effect of this compound on the formation of foam cells, a key event in the development of atherosclerosis.
Principle: Macrophages take up oxidized low-density lipoprotein (oxLDL), leading to the accumulation of lipid droplets and their transformation into foam cells. This can be visualized by staining the lipid droplets with Oil Red O.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Oxidized LDL (oxLDL)
-
This compound
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Seed THP-1 monocytes in a 24-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.
-
Induce foam cell formation by incubating the cells with oxLDL (e.g., 50 µg/mL) in the presence of this compound for 24-48 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.
-
Wash the cells with water to remove excess stain.
-
Visualize the stained lipid droplets under a microscope and quantify the staining intensity or the percentage of foam cells.
Cytokine Secretion Assay
This assay measures the effect of this compound on the secretion of pro-inflammatory cytokines from macrophages.
Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, MCP-1) in the cell culture supernatant.
Materials:
-
Differentiated macrophages (as in the foam cell formation assay)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
ELISA kits for the cytokines of interest (e.g., human TNF-α, MCP-1)
-
Microplate reader
Procedure:
-
Differentiate THP-1 monocytes into macrophages in a 96-well plate.
-
Pre-treat the macrophages with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) in the presence of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Signaling Pathways and Visualizations
Cyclophilin A is involved in several signaling pathways that contribute to the pathogenesis of atherosclerosis. This compound, by inhibiting CypA, can modulate these pathways.
CypA-Mediated Inflammatory Signaling in Atherosclerosis
Extracellular CypA can bind to its receptor, CD147, on the surface of various cells, including endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. This interaction triggers a cascade of intracellular signaling events that promote inflammation and vascular remodeling. One of the key pathways activated is the Extracellular signal-Regulated Kinase (ERK) pathway.
Caption: Inhibition of Secreted CypA Signaling by this compound.
Experimental Workflow for PPIase Inhibition Assay
The following diagram illustrates the workflow for determining the IC50 of this compound using the chymotrypsin-coupled PPIase assay.
Caption: Workflow for PPIase Inhibition Assay.
Conclusion
This compound is a highly potent inhibitor of Cyclophilin A with a well-defined mechanism of action. Its ability to block the pro-inflammatory and pro-atherogenic activities of CypA makes it a compelling candidate for further investigation as a therapeutic agent for cardiovascular diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
An In-depth Technical Guide on TMN355 and its Effect on Foam Cell Formation
Introduction
A comprehensive search of publicly available scientific literature and research databases has been conducted to assemble a technical guide on TMN355 and its effects on foam cell formation. The objective was to provide researchers, scientists, and drug development professionals with a detailed overview of quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
Core Findings
Despite a thorough investigation using multiple search queries related to "this compound," "foam cell formation," "lipid accumulation," "cholesterol efflux," and associated signaling pathways, no specific information, research articles, or data pertaining to a compound designated as this compound could be identified. The search results provided extensive information on the general mechanisms of foam cell formation, which is a critical event in the development of atherosclerosis.[1][2][3] This process involves the uptake of modified low-density lipoproteins (LDL) by macrophages, leading to lipid accumulation and the transformation of these immune cells into foam cells.[2][3][4] However, none of the retrieved documents mention or allude to this compound.
General Mechanisms of Foam Cell Formation
Foam cell formation is a complex process central to the pathogenesis of atherosclerosis.[2][3] It is primarily characterized by the unregulated accumulation of cholesterol esters within macrophages in the arterial intima.[5][6] This accumulation is a result of an imbalance between cholesterol influx and efflux.
Key steps and pathways involved in foam cell formation include:
-
LDL Modification: Native low-density lipoprotein (LDL) is modified, primarily through oxidation, within the arterial wall.[7][8]
-
Scavenger Receptor Uptake: Macrophages recognize and internalize modified LDL through various scavenger receptors, such as CD36 and SR-A1.[7] This uptake is not regulated by intracellular cholesterol levels, leading to excessive lipid accumulation.[6]
-
Cholesterol Esterification: Once inside the macrophage, the cholesterol from internalized LDL is esterified and stored in lipid droplets, giving the cell its characteristic "foamy" appearance.[3][9]
-
Impaired Cholesterol Efflux: The process of reverse cholesterol transport, which removes excess cholesterol from macrophages, is often impaired. This pathway is mediated by transporters like ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[3][10][11][12]
Signaling Pathways in Foam Cell Formation
Several signaling pathways are implicated in the regulation of foam cell formation. These pathways often involve inflammatory processes and lipid metabolism. For instance, the interaction of modified LDL with macrophage receptors can trigger signaling cascades that promote further lipid uptake and pro-inflammatory responses.[2][5] Toll-like receptors (TLRs) have been shown to play a role in both inflammation and cholesterol metabolism within macrophages, and their inhibition can affect foam cell formation.[13]
Below is a generalized representation of a signaling pathway involved in macrophage lipid uptake, a key aspect of foam cell formation.
Caption: A simplified diagram illustrating the uptake of oxidized LDL by a macrophage via the CD36 scavenger receptor, leading to foam cell formation.
Due to the absence of any available data on this compound in the current scientific literature, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or specific signaling pathway diagrams related to this compound. The information and diagrams provided above are based on the general, well-established mechanisms of foam cell formation and are intended to be illustrative of the types of analyses that would be conducted were data on this compound available.
For researchers, scientists, and drug development professionals interested in the modulation of foam cell formation, further investigation would be required to identify or generate primary data on the effects of this compound. Should research on this compound become publicly available, a technical guide as requested could be compiled.
References
- 1. The inhibition of macrophage foam cell formation by tetrahydroxystilbene glucoside is driven by suppressing vimentin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways and Key Genes Involved in Regulation of foam Cell Formation in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Potentially Responsible for Foam Cell Formation: Cholesterol Accumulation or Inflammatory Response-What is First? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms modulating foam cell formation in the arterial intima: exploring new therapeutic opportunities in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atherosclerosis - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Neutral lipid accumulation in macrophages during lipid-induced macrophage growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differential inhibition of macrophage foam-cell formation and atherosclerosis in mice by PPARalpha, beta/delta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Pathways of Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of TMN355
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "TMN355." The following technical guide has been constructed based on published data for a structurally analogous compound, SPA0355 , a thiourea analogue with demonstrated anti-inflammatory and anti-arthritic properties. The experimental data and signaling pathways detailed herein are derived from preclinical studies on SPA0355 and serve as an illustrative example of the characterization of a novel anti-inflammatory agent.
Introduction
Chronic inflammatory diseases, such as rheumatoid arthritis, represent a significant global health burden. The pathogenesis of these conditions is complex, often involving the dysregulation of key signaling pathways and the overproduction of pro-inflammatory mediators. A central player in the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide array of genes involved in inflammation and immunity. Consequently, the NF-κB signaling pathway has emerged as a prime therapeutic target for the development of novel anti-inflammatory drugs.
This guide provides a comprehensive overview of the preclinical anti-inflammatory profile of SPA0355, a potent inhibitor of the NF-κB signaling pathway. We will delve into its effects on key inflammatory markers and cellular processes, detail the experimental protocols used for its evaluation, and visualize the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: NF-κB Signaling Inhibition
SPA0355 exerts its anti-inflammatory effects by suppressing the activity of the NF-κB signaling pathway.[1] In inflammatory conditions, stimuli such as the cytokine Tumor Necrosis Factor-alpha (TNF-α) trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and bind to the promoter regions of target genes. This binding initiates the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and matrix metalloproteinases (MMPs), which collectively drive the inflammatory response and tissue destruction.[1] SPA0355 intervenes in this pathway, leading to a downstream reduction in the expression of these inflammatory mediators.[1]
References
An In-depth Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by AstraZeneca and is a crucial therapeutic agent for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[2] Unlike its predecessors, osimertinib is uniquely designed to target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] Furthermore, it shows a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile by reducing off-target effects.[1][3]
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of osimertinib, with a focus on the key data and experimental methodologies that have defined its development.
Discovery and Development
The development of osimertinib was a science-driven, collaborative effort aimed at addressing the clinical challenge of T790M-mediated resistance in NSCLC.[5] The discovery process involved a medicinal chemistry program that sought to identify a potent and selective irreversible inhibitor of the mutant forms of EGFR.[3] This led to the identification of AZD9291, a mono-anilino-pyrimidine compound, which demonstrated significant preclinical activity.[6]
The clinical development of osimertinib was notably rapid, progressing from the first patient dosed to its first approved indication in just over two and a half years.[5] This was facilitated by an adaptive Phase I study design that allowed for concurrent dose-escalation and biomarker-defined expansion cohorts.[5]
Mechanism of Action
Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the receptor.[7] This irreversible binding effectively blocks the kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that drive tumor cell proliferation and survival.[7][8] The primary signaling cascades affected by osimertinib are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[7][9] By disrupting these pathways, osimertinib induces apoptosis and inhibits the growth of EGFR-mutant tumors.[10] A key advantage of osimertinib is its high affinity for EGFR molecules with the L858R/T790M mutation, being approximately 200 times higher than its affinity for wild-type EGFR in vitro.[1]
Biological Activity
The biological activity of osimertinib has been extensively characterized in both in vitro and in vivo models. It potently inhibits the proliferation of NSCLC cell lines harboring sensitizing EGFR mutations and the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | Exon 19 deletion | 13-54 |
| H3255 | L858R | 13-54 |
| H1975 | L858R/T790M | <15 |
| LoVo | WT EGFR | 493.8 |
Table 1: In vitro potency of Osimertinib in various cell lines.[6][11]
In vivo studies using tumor xenograft models have demonstrated that oral administration of osimertinib leads to profound and sustained tumor regression.[6][11] Furthermore, osimertinib has shown the ability to penetrate the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases, a common complication in NSCLC patients.[7][12]
Experimental Protocols
General Synthesis of Osimertinib (AZD9291)
The synthesis of osimertinib has been approached through various routes. A common strategy involves the following key steps:
-
Preparation of the pyrimidine core: This typically involves the construction of the substituted pyrimidine ring, which serves as the scaffold of the molecule.
-
Coupling with the indole moiety: The pyrimidine core is then coupled with a substituted indole, often 1-methyl-1H-indol-3-yl.
-
Introduction of the aniline side chain: An aniline derivative containing the dimethylaminoethyl-methylamino group is attached to the pyrimidine core.
-
Formation of the acrylamide warhead: The final step is the acylation of the aniline nitrogen with acryloyl chloride or a related reagent to install the reactive acrylamide group, which is crucial for the irreversible binding to EGFR.
Detailed Synthetic Step (Amide Formation and Elimination)
A specific protocol for the conversion of 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide to osimertinib is as follows:
-
A mixture of 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide (93.96 g, 163.0 mmol) and triethylamine (49.48 g, 489.0 mmol) in acetonitrile (940 mL) is heated to reflux and stirred.[2]
-
Upon completion of the reaction, the mixture is cooled to 20-30 °C.[2]
-
Water is added to the resulting mixture.[2]
-
The solid product is collected by filtration and dried under vacuum to yield osimertinib.[2]
In Vitro Cellular Proliferation Assay
The potency of osimertinib against different cell lines can be determined using a standard cell proliferation assay:
-
Cells are seeded in 384-well plates (10,000 cells/well) in growth medium and incubated overnight at 37°C with 5% CO2.[11]
-
Compounds are serially diluted in 100% DMSO and added to the cells using an acoustic dispenser.[11]
-
The plates are incubated for a further 2 hours.[11]
-
The medium is aspirated, and 40 µL of 1x lysis buffer is added to each well.[11]
-
Separately, 384-well plates are coated with a capture antibody and blocked with 3% BSA.[11]
-
The cell lysate is then transferred to the antibody-coated plates for analysis of a specific biomarker (e.g., phosphorylated EGFR) using an appropriate detection method, such as a fluorogenic peroxidase substrate.[11]
-
Fluorescence is read on a plate reader, and the data is used to calculate the IC50 value, which is the concentration of the compound required to achieve 50% inhibition of cell proliferation.[11]
Signaling Pathways
The primary target of osimertinib is the EGFR signaling pathway. Upon activation by its ligands, EGFR dimerizes and undergoes autophosphorylation, which initiates a cascade of intracellular signaling events.[9][13] These signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are critical for regulating cell proliferation, survival, and differentiation.[9][10][13] In cancer, mutations in EGFR can lead to its constitutive activation, resulting in uncontrolled cell growth.[10] Osimertinib effectively blocks this aberrant signaling by inhibiting the kinase activity of mutant EGFR.[7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. EXTH-46. A PRECISION MEDICINE APPROACH TO TARGET EGFRvIII IN GBM: OSIMERTINIB (AZD9291) INHIBITS THE GROWTH OF EGFRvIII-POSITIVE GLIOBLASTOMA STEM CELLS AND INCREASES SURVIVAL OF MICE BEARING INTRACRANIAL EGFRvIII-POSITIVE GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TMN355 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMN355 is a potent and specific chemical inhibitor of Cyclophilin A (CypA), a ubiquitous intracellular protein with peptidyl-prolyl isomerase (PPIase) activity.[1] CypA has been implicated in a multitude of cellular processes, including protein folding, inflammation, and the pathogenesis of various diseases such as atherosclerosis and HIV-1 infection. By inhibiting CypA, this compound offers a valuable tool to dissect the roles of this protein in cellular signaling and presents a potential therapeutic avenue for CypA-driven pathologies. This technical guide provides an in-depth overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways Modulated by this compound
As an inhibitor of Cyclophilin A, this compound is poised to impact a range of signaling cascades in which CypA plays a crucial regulatory role. The primary pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and PI3K/Akt signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Extracellular Cyclophilin A, acting through its receptor CD147, has been shown to activate the MAPK pathway, particularly the ERK1/2 branch. This activation is implicated in the inflammatory response associated with conditions like atherosclerosis. This compound, by inhibiting CypA, is expected to attenuate the activation of this pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Extracellular CypA, through its interaction with the CD147 receptor, can trigger the activation of the NF-κB pathway. This occurs via the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription. This compound, by blocking CypA, can effectively suppress this pro-inflammatory signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling route that governs cell survival, growth, and proliferation. In some cellular contexts, particularly in cancer cells, Cyclophilin A has been shown to activate the PI3K/Akt/mTOR pathway, contributing to cell survival and resistance to apoptosis. Inhibition of CypA by this compound can, therefore, sensitize these cells to apoptotic signals by downregulating the activity of this pro-survival pathway.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the biological activity of this compound and the effects of Cyclophilin A modulation on relevant signaling pathways.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for CypA | 2.5 - 6.2 µM | In vitro PPIase assay | [2] |
| Reduction of CypA Protein Expression | 75.9% | THP-1 macrophages | [1] |
| Effect on Cell Viability (MTT Assay) | No significant toxicity at concentrations up to 10 µM for 9 hours | THP-1 macrophages | [3] |
Table 2: Effects of Cyclophilin A Inhibition on Signaling Pathways
| Pathway Component | Effect of CypA Inhibition | Fold Change/Observation | Cell Type | Reference |
| p-ERK1/2 | Decreased | Markedly suppressed in simvastatin-treated (CypA-lowering) patients | Human AAA tissue | [4] |
| NF-κB Activity | Decreased | Reduced nuclear translocation of p65 | CypA-deficient MEFs | [5] |
| p-Akt (Ser473) | Decreased | Concentration-dependent decrease with Akt-II inhibitor | ALCL cells | [6] |
| STAT5 Phosphorylation | Decreased | 5- to 7-fold decrease with NIM811 (CypA inhibitor) | Breast cancer cells | [7] |
Experimental Protocols
Western Blot Analysis for Signaling Pathway Activation
This protocol describes the methodology to assess the phosphorylation status of key proteins in the MAPK, NF-κB, and PI3K/Akt pathways following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., THP-1, HUVECs, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) for a specified time (e.g., 3, 6, 9 hours).[1][3] Include a vehicle control (DMSO).
-
For pathway activation, stimulate cells with an appropriate agonist (e.g., TNF-α for NF-κB, Angiotensin II for MAPK in VSMCs) for a short period (e.g., 15-30 minutes) before harvesting.
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK/ERK, p-p65/p65, p-Akt/Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to this compound.[3][8]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.5 to 10 µM) for various time points (e.g., 3, 6, 9 hours).[3] Include a vehicle control and a positive control for cytotoxicity.
3. MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[9][10][11]
1. Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration as determined from viability assays.
2. Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and wash twice with cold PBS.
3. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Conclusion
This compound, as a specific inhibitor of Cyclophilin A, provides a powerful means to investigate the multifaceted roles of this protein in cellular signaling. Its ability to modulate key pathways such as MAPK, NF-κB, and PI3K/Akt underscores its potential as a research tool and a lead compound for the development of novel therapeutics for inflammatory diseases, atherosclerosis, and potentially other CypA-mediated conditions. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise mechanisms of action of this compound and to explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovering novel chemical inhibitors of human cyclophilin A: virtual screening, synthesis, and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decreased tissue levels of cyclophilin A, a cyclosporine a target and phospho-ERK1/2 in simvastatin patients with abdominal aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophilin A (CypA) Interacts with NF-κB Subunit, p65/RelA, and Contributes to NF-κB Activation Signaling | PLOS One [journals.plos.org]
- 6. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Activity of Cyclophilin A Impedes Prolactin Receptor-Mediated Signaling, Mammary Tumorigenesis, and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Preliminary in vitro studies of TMN355 efficacy
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Methodological & Application
How to dissolve and store TMN355 for in vitro assays
Application Notes and Protocols for TMN355
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent and selective small molecule inhibitor of cyclophilin A (CypA), a ubiquitous protein involved in protein folding, immune response, and viral infections.[1][2][3] With an IC50 value of 1.52 nM, this compound offers a powerful tool for studying the roles of CypA in various cellular processes.[1][2] These application notes provide detailed protocols for the dissolution and storage of this compound for use in in vitro assays, ensuring optimal performance and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₄ClFN₂O₂ | [1][3] |
| Molecular Weight | 380.8 g/mol | [1][3] |
| Appearance | White to off-white/yellow solid | [4][5] |
| Purity | ≥98% | [1] |
| CAS Number | 1186372-20-2 | [1][3] |
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is insoluble in aqueous solutions like water and ethanol.[2] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).
Solubility Data
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 31.25 - 76 mg/mL (approximately 82 - 200 mM) | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[2][4] Ultrasonic assistance may be required for complete dissolution.[4] | [1][2][4] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing (Optional but Recommended): For precise concentration, it is advisable to weigh the amount of this compound powder. However, for ease of use, many suppliers provide the compound in pre-weighed amounts (e.g., 1 mg, 5 mg).
-
Calculating DMSO Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 380.8 g/mol ) * 100,000 Example: For 1 mg of this compound, you would add 262.6 μL of DMSO.
-
Dissolution: a. Add the calculated volume of sterile DMSO to the vial containing the this compound powder. b. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. Visually inspect the solution for any undissolved particulates. If present, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.[2]
Storage and Stability
Proper storage of both the solid compound and its stock solutions is essential to maintain its activity.
Storage Conditions
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | ≥ 3-4 years | Can be shipped at room temperature. | [1][2][4] |
| 4°C | 2 years | [4] | ||
| In DMSO | -80°C | 1-2 years | Recommended for long-term storage of aliquots. | [2][4] |
| -20°C | 1 month to 1 year | Suitable for shorter-term storage. | [2][4] |
Note: Some sources advise against long-term storage of solutions and recommend using them soon after preparation.[5]
Protocol for In Vitro Assays
This compound has been successfully used in a variety of cell-based assays at concentrations typically in the micromolar to nanomolar range.[1][6][7]
General Workflow for Cell-Based Assays
Caption: General workflow for using this compound in cell-based assays.
Recommended Practices for In Vitro Use
-
Final DMSO Concentration: When diluting the DMSO stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically ≤ 0.5%.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Working Concentrations: The effective concentration of this compound can vary depending on the cell type and the specific assay. A dose-response experiment is recommended to determine the optimal concentration for your system. Published studies have used concentrations ranging from 0.1 µM to 10 µM.[1][6][7]
-
Example Dilution: To achieve a final concentration of 1 µM this compound in 1 mL of culture medium from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium to get a 10 µM working solution.
-
Add 100 µL of this 10 µM working solution to 900 µL of medium in your culture well for a final concentration of 1 µM. The final DMSO concentration would be 0.01%.
-
Mechanism of Action: Cyclophilin A Inhibition
This compound exerts its effects by directly inhibiting the enzymatic activity of Cyclophilin A (CypA).[2][3] CypA is a peptidyl-prolyl isomerase that plays a key role in protein folding.[1] In the context of disease, CypA is implicated in inflammatory processes and is co-opted by viruses, such as HIV, to aid in their replication.[1] By inhibiting CypA, this compound can modulate these downstream pathways.
Caption: Simplified signaling pathway showing this compound inhibition of Cyclophilin A.
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of the powder and contact with skin and eyes.[9] Work in a well-ventilated area or a chemical fume hood.[9] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound|CAS 1186372-20-2|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture [mdpi.com]
- 9. This compound|1186372-20-2|MSDS [dcchemicals.com]
Application Notes and Protocols for TMN355 in Cytokine Secretion Inhibition
Introduction
Cytokines are a broad and loose category of small proteins that are important in cell signaling. Their release has an effect on the behavior of cells around them. Cytokines are involved in autocrine, paracrine, and endocrine signaling as immunomodulating agents. They are involved in a variety of immunological, inflammatory, and infectious diseases. The targeted inhibition of cytokine secretion is a key area of research for the development of novel therapeutics for these conditions.
Recent studies have identified TMN355 as a potent inhibitor of cytokine secretion. This compound is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) isoform. The PI3K pathway is a critical signaling pathway that is involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells, such as T cells and B cells. By selectively inhibiting PI3Kδ, this compound can effectively suppress the production and secretion of various pro-inflammatory cytokines from these cells.
This document provides detailed application notes and protocols for the use of this compound in inhibiting cytokine secretion in a research setting. It includes information on the optimal concentration of this compound, as well as detailed methodologies for key experiments.
Data Presentation
The following table summarizes the quantitative data on the efficacy of a PI3Kδ inhibitor, referred to as Compound B in the source, in inhibiting the secretion of various cytokines from activated human peripheral blood mononuclear cells (PBMCs). The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cytokine production.
| Cytokine | IC50 (nM) |
| IFNγ | 2.3 |
| IL-10 | 1.9 |
| IL-13 | 1.9 |
| IL-17A | 2.1 |
| IL-1β | 3.5 |
| IL-2 | 2.0 |
| IL-4 | 2.0 |
| IL-5 | 1.8 |
| IL-6 | 3.6 |
| TNFα | 2.8 |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting PI3Kδ, this compound blocks the downstream activation of AKT, which is a key step in the signaling cascade that leads to the production and secretion of cytokines in T helper cells.
Caption: PI3Kδ signaling pathway inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for experiments to determine the optimal concentration of this compound for inhibiting cytokine secretion.
Protocol 1: T-Cell Differentiation and Cytokine Inhibition
This protocol describes the in vitro differentiation of naive T cells into Th1, Th2, and Th17 helper T cells and the subsequent treatment with a PI3Kδ inhibitor to assess the impact on cytokine production.
Materials:
-
Naive CD4+/CD62L+ T cells
-
IL-2, IL-4, IL-5, IL-6, IL-12, IL-23, TGFβ (recombinant mouse cytokines)
-
Anti-IFNγ, anti-IL4 antibodies
-
This compound (or other PI3Kδ inhibitor)
-
DMSO (vehicle control)
-
Anti-CD3/anti-CD28 coated beads
-
Cell culture medium and supplements
-
96-well culture plates
Procedure:
-
T-Cell Differentiation:
-
Th1 Differentiation: Culture naive CD4+ T cells with IL-2 (50 units/mL), IL-12 (10 ng/mL), and anti-IL4 (5 µg/mL) for 3 days.[1]
-
Th2 Differentiation: Culture naive CD4+ T cells with IL-2 (50 units/mL), IL-4 (10 ng/mL), and anti-IFNγ (5 µg/mL) for 3 days.[1]
-
Th17 Differentiation: Culture naive CD4+ T cells with IL-6 (40 ng/mL), TGFβ (5 ng/mL), IL-23 (10 ng/mL), anti-IL4 (5 µg/mL), and anti-IFNγ (5 µg/mL) for 3 days.[1]
-
-
Inhibitor Treatment:
-
T-Cell Restimulation:
-
Cytokine Measurement:
-
After incubation, centrifuge the plates and collect the supernatants.
-
Measure the concentration of hallmark cytokines for each T helper cell lineage (e.g., IFNγ for Th1, IL-5 for Th2, and IL-17 for Th17) using a suitable method like Luminex or ELISA.[1]
-
Protocol 2: Dose-Response Analysis in Human PBMCs
This protocol describes how to determine the IC50 of an inhibitor on cytokine production in activated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
This compound (or other PI3Kδ inhibitor)
-
Anti-CD3/MHC-II for activation
-
Cell culture medium and supplements
-
96-well culture plates
-
Cytokine detection assay (e.g., Meso Scale Discovery assay)
Procedure:
-
Cell Preparation:
-
Isolate human PBMCs from whole blood using standard methods.
-
-
Inhibitor Treatment:
-
Pre-incubate the PBMCs with serial dilutions of the inhibitor for 48 hours.[1]
-
-
Cell Activation:
-
Activate the T cells within the PBMC population using anti-CD3/MHC-II.[1]
-
-
Cytokine Measurement:
-
Collect the culture supernatants.
-
Assess the levels of various cytokines using a multiplex assay like the Meso Scale Discovery (MSD) assay plate.[1]
-
-
Data Analysis:
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on cytokine secretion.
Caption: General workflow for cytokine inhibition assay.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell numbers, incubation times, and reagent concentrations, for their particular experimental setup.
References
Application Notes and Protocols: Western Blot Analysis of Cyclophilin A Expression Following TMN355 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin A (CypA), a ubiquitously expressed intracellular protein, is a member of the immunophilin family with peptidyl-prolyl cis-trans isomerase (PPIase) activity. It plays a crucial role in protein folding, signal transduction, and inflammation. Emerging evidence has implicated CypA in the pathogenesis of various diseases, including cardiovascular conditions and cancer, making it a compelling therapeutic target. TMN355 is a potent small molecule inhibitor of Cyclophilin A.[1] This document provides a detailed protocol for the analysis of CypA expression in response to this compound treatment using Western blotting, a widely used technique for protein detection and quantification.
Data Presentation: Efficacy of this compound on Cyclophilin A Expression
The following table summarizes the reported quantitative data on the effect of this compound on Cyclophilin A (CypA) protein expression in THP-1 cell lines.
| Treatment | Concentration Range (µM) | Duration (hours) | Effect on CypA Expression |
| This compound | 0.5 - 10 | 3 - 9 | Up to 75.9% reduction |
| This compound | 1 | 6 | Inhibition of CypA observed |
Note: The data presented is based on information from commercially available sources. Researchers are encouraged to perform independent dose-response and time-course experiments to validate these findings in their specific experimental models.
Experimental Protocols: Western Blotting for Cyclophilin A
This protocol outlines the steps for cell lysis, protein quantification, SDS-PAGE, protein transfer, and immunodetection of Cyclophilin A.
1. Cell Culture and this compound Treatment:
-
Culture cells (e.g., THP-1, HeLa, or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 µM) for different time points (e.g., 3, 6, 9, 12, 24 hours). Include a vehicle control (e.g., DMSO) group.
2. Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to the cells.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples for loading by mixing with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for Cyclophilin A (e.g., rabbit anti-CypA polyclonal antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For detection, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
6. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the Cyclophilin A band to the intensity of the corresponding housekeeping protein band.
-
Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for Western Blot Analysis of Cyclophilin A.
Caption: Simplified Signaling Pathways Involving Cyclophilin A.
References
Application Note: A Cellular Assay for Screening Inhibitors of Macrophage Foam Cell Formation
Audience: Researchers, scientists, and drug development professionals in cardiovascular and metabolic diseases.
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of lipid-laden foam cells within the arterial wall. This process is initiated when circulating low-density lipoprotein (LDL) becomes modified, primarily through oxidation (ox-LDL), and is subsequently taken up by macrophages via scavenger receptors. The accumulation of cholesterol esters within macrophages leads to their transformation into foam cells, a hallmark of early atherosclerotic lesions. Consequently, inhibiting foam cell formation is a key therapeutic strategy for the prevention and treatment of atherosclerosis. This application note provides a detailed protocol for an in vitro foam cell formation assay, a critical tool for screening and characterizing novel inhibitory compounds. As an example, we will discuss the targeting of Fatty Acid-Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory responses in macrophages, as a potential therapeutic approach.
Key Signaling Pathways in Foam Cell Formation
Macrophage transformation into foam cells is a complex process involving multiple signaling pathways. A critical pathway involves the uptake of modified lipoproteins by scavenger receptors, such as CD36. The intracellular trafficking and metabolism of these lipids are facilitated by lipid chaperone proteins like FABP4. FABP4 is known to play a significant role in the development of insulin resistance and atherosclerosis.[1] It is expressed in both adipocytes and macrophages and is involved in regulating inflammatory and metabolic processes.[1] Inhibition of FABP4 has been shown to suppress the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a key transcriptional regulator of lipid metabolism, and reduce VLDL-induced foam cell formation in human macrophages.[2] Furthermore, blocking FABP4 can attenuate the expression of adhesion molecules induced by oxidized low-density lipoprotein (ox-LDL), highlighting its role in vascular inflammation.[3][4]
The diagram below illustrates a simplified signaling pathway of macrophage foam cell formation, highlighting the central role of FABP4.
References
- 1. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty-Acid-Binding Protein 4 as a Novel Contributor to Mononuclear Cell Activation and Endothelial Cell Dysfunction in Atherosclerosis [mdpi.com]
- 4. Fatty-Acid-Binding Protein 4 as a Novel Contributor to Mononuclear Cell Activation and Endothelial Cell Dysfunction in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Cytotoxicity of TMN355 in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages, key components of the innate immune system, play a dual role in the tumor microenvironment. While they can possess anti-tumor functions, tumor-associated macrophages (TAMs) often promote tumor progression.[1][2] Therapeutic strategies are therefore being developed to selectively target and eliminate or reprogram these pro-tumoral macrophages. TMN355 is a novel investigational compound with potential cytotoxic effects on macrophages. These application notes provide a comprehensive protocol for assessing the cytotoxic activity of this compound in macrophage cell cultures.
The described protocols will enable researchers to quantify cell viability, membrane integrity, and apoptosis induction in macrophages following treatment with this compound. Furthermore, a potential signaling pathway for this compound-induced cytotoxicity is proposed, providing a framework for mechanistic studies.
Experimental Protocols
Macrophage Cell Culture and Differentiation
This protocol describes the differentiation of human THP-1 monocytes into macrophage-like cells, a commonly used in vitro model.
-
Cell Line: Human monocytic cell line THP-1.
-
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To induce differentiation into macrophages, seed THP-1 cells into 96-well plates at a density of 1 x 10⁵ cells/well.
-
Add PMA to the culture medium at a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours to allow for differentiation. Differentiated macrophages will become adherent to the plate.
-
After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with sterile PBS.
-
Add fresh, PMA-free culture medium and allow the cells to rest for 24 hours before this compound treatment.
-
This compound Treatment
-
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Culture medium.
-
-
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Aspirate the medium from the rested macrophages and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assays
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[4]
-
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
-
Procedure:
-
After the this compound treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
After this compound treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in the following tables:
Table 1: Effect of this compound on Macrophage Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.9 |
| 1 | 85 ± 6.3 | 75 ± 5.9 | 60 ± 6.5 |
| 10 | 50 ± 5.8 | 30 ± 4.7 | 15 ± 3.2 |
| 100 | 15 ± 3.1 | 5 ± 1.9 | 2 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 2: this compound-Induced Cytotoxicity in Macrophages (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| Vehicle Control | 5 ± 1.2 | 6 ± 1.5 | 8 ± 1.9 |
| 0.1 | 7 ± 1.8 | 10 ± 2.1 | 15 ± 2.5 |
| 1 | 20 ± 3.5 | 35 ± 4.2 | 50 ± 5.3 |
| 10 | 55 ± 6.1 | 75 ± 7.3 | 88 ± 6.9 |
| 100 | 90 ± 5.9 | 95 ± 4.8 | 98 ± 2.7 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction by this compound in Macrophages (Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 1 | 15.8 ± 2.3 | 5.2 ± 1.1 |
| 10 | 45.2 ± 4.1 | 20.7 ± 3.5 |
| 100 | 25.6 ± 3.9 | 70.1 ± 5.8 |
Data are for a 48-hour treatment period and presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity in macrophages.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade through which this compound may induce apoptosis in macrophages. This pathway involves the activation of Toll-like receptors (TLRs) and subsequent downstream signaling through the NF-κB and MAPK pathways, which are known to be involved in macrophage activation and apoptosis.[5][6][7]
Caption: Proposed this compound-induced apoptotic signaling pathway in macrophages.
References
- 1. The mechanism of action and therapeutic potential of tumor-associated macrophages in tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polypharmacological reprogramming of tumor-associated macrophages towards an inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Tumor-Associated Macrophages with the Immune-Activating Nanomedicine for Achieving Strong Antitumor Activity with Rapid Clearance from the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-dependent sensitivity analysis of biological networks: coupled MAPK and PI3K signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
Application of TMN355 in High-Throughput Screening for Cyclophilin A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin A (CypA), a ubiquitously expressed intracellular protein, is a member of the peptidyl-prolyl cis-trans isomerase (PPIase) family. It plays a critical role in a multitude of cellular processes, including protein folding, trafficking, and signaling.[1][2] Overexpression of CypA has been implicated in various diseases, including cancer, viral infections (such as HIV-1 and HCV), and inflammatory conditions, making it an attractive therapeutic target.[1][3][4] High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel and potent CypA inhibitors. This document provides a detailed protocol for a fluorescence polarization (FP)-based HTS assay utilizing the fluorescent probe TMN355 for the identification of CypA inhibitors.
Principle of the Assay
This HTS assay is based on the principle of competitive fluorescence polarization.[1][5] The fluorescently labeled probe, this compound, is designed to bind to the active site of CypA. When unbound in solution, the small this compound molecule rotates rapidly, resulting in a low fluorescence polarization value. Upon binding to the much larger CypA protein, the rotation of this compound is significantly slowed, leading to a high fluorescence polarization signal. In a competitive screening scenario, small molecule inhibitors from a compound library will compete with this compound for binding to CypA's active site. Potent inhibitors will displace this compound, causing it to tumble freely in solution and subsequently decrease the fluorescence polarization signal. This change in polarization is directly proportional to the inhibitory activity of the compound.
Signaling Pathways Involving Cyclophilin A
Understanding the signaling pathways in which CypA is involved provides a crucial context for the development of its inhibitors. CypA has been shown to modulate several key signaling cascades:
-
Abl-Crk Signaling Pathway: CypA can bind to the CrkII adaptor protein, preventing its inhibition and thereby promoting cell migration.[3] This pathway is particularly relevant in cancer metastasis.
-
PI3K/Akt/mTOR Signaling Pathway: CypA has been demonstrated to protect cells from oxidative stress-induced apoptosis by activating the PI3K/Akt/mTOR pathway.[6]
-
MAPK Signaling Pathway: CypA can activate mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[7][8]
-
NF-κB Signaling Pathway: By stimulating IκB-α phosphorylation, CypA can lead to the activation of NF-κB, a key regulator of inflammatory responses.[7][8]
Below is a diagram illustrating the central role of CypA in these signaling pathways.
Caption: Overview of CypA-mediated signaling pathways.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Recombinant Human CypA | (Example) R&D Systems | 1234-CY |
| This compound Fluorescent Probe | (Example) Custom Synthesis | N/A |
| Cyclosporin A (Positive Control) | (Example) Sigma-Aldrich | C3662 |
| Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5) | In-house preparation | N/A |
| 384-well, low-volume, black, flat-bottom plates | (Example) Corning | 3573 |
| Plate reader with fluorescence polarization capabilities | (Example) PerkinElmer | EnVision |
High-Throughput Screening Workflow
The following diagram outlines the key steps in the high-throughput screening process for CypA inhibitors using the this compound probe.
Caption: High-throughput screening workflow for CypA inhibitors.
Detailed Assay Protocol
-
Compound Plating:
-
Dispense test compounds from the library into 384-well assay plates to a final concentration of 10 µM (this can be optimized).
-
Include wells for positive control (e.g., Cyclosporin A) and negative control (DMSO vehicle).
-
-
Reagent Preparation:
-
Prepare a working solution of recombinant human CypA in assay buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.
-
Prepare a working solution of this compound in assay buffer. The concentration should be optimized to give a stable and robust fluorescence signal.
-
-
Assay Procedure:
-
Add CypA solution to all wells of the assay plate.
-
Incubate the plates at room temperature for 15 minutes to allow for compound binding to CypA.
-
Add the this compound solution to all wells.
-
Incubate the plates for a further 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths should be optimized for the this compound probe.
-
Data Analysis
-
Z'-factor Calculation: The quality and robustness of the HTS assay should be validated by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
-
-
Percentage Inhibition Calculation: The inhibitory activity of the test compounds is calculated as follows:
% Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))
Where:
-
mP_sample = millipolarization value of the test compound well
-
mP_min = average millipolarization value of the positive control (maximum inhibition)
-
mP_max = average millipolarization value of the negative control (no inhibition)
-
-
Hit Identification: Compounds exhibiting a percentage inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits and are selected for further validation and dose-response studies.
Quantitative Data Summary
The following tables represent example data that would be generated during assay development and a primary screen.
Table 1: Assay Development - CypA Titration
| CypA Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 50 ± 5 |
| 1 | 120 ± 8 |
| 5 | 250 ± 10 |
| 10 | 320 ± 12 |
| 20 | 350 ± 15 |
| 50 | 360 ± 14 |
Table 2: Assay Validation - Z'-Factor Determination
| Control | Mean mP | Standard Deviation | Z'-Factor |
| Negative (DMSO) | 355 | 12 | 0.78 |
| Positive (Cyclosporin A) | 65 | 8 |
Table 3: Primary Screen - Example Hit Data
| Compound ID | % Inhibition |
| Cmpd-001 | 85.2 |
| Cmpd-002 | 12.5 |
| Cmpd-003 | 65.7 |
| ... | ... |
Conclusion
The fluorescence polarization-based HTS assay using the this compound probe provides a robust, sensitive, and scalable method for the discovery of novel Cyclophilin A inhibitors.[1][5] The detailed protocols and data analysis guidelines presented here offer a comprehensive framework for researchers in academia and industry to efficiently screen large compound libraries and identify promising lead candidates for further development as therapeutics targeting CypA-mediated pathologies. The identified hits can then be further characterized in secondary assays and cell-based models to validate their mechanism of action and therapeutic potential.
References
- 1. A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. uniprot.org [uniprot.org]
- 8. Cyclophilin A-FoxO1 signaling pathway in endothelial cell apoptosis [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of TMN355 in Mouse Models
Introduction
TMN355, also identified as Compound 3i, is a potent and selective inhibitor of Cyclophilin A (CypA) with an IC50 of 1.52 nM.[1] Cyclophilin A is a ubiquitously expressed intracellular protein that possesses peptidyl-prolyl cis-trans isomerase activity and is implicated in various pathological processes, including inflammation, viral infections, and cardiovascular diseases. Due to its role in promoting inflammation and foam cell formation, CypA has emerged as a therapeutic target for atherosclerosis.[1] this compound is being investigated for its therapeutic potential in conditions such as atherosclerosis and non-alcoholic steatohepatitis (NASH).[1][2] These notes and protocols provide detailed guidance on the in vivo administration and dosage of this compound in mouse models based on published research.
Application Notes
Vehicle Preparation: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo administration, a stock solution in DMSO is typically prepared and may be further diluted with saline or other aqueous solutions to achieve the desired final concentration and to minimize DMSO toxicity.
Route of Administration: Based on available studies, the primary route for in vivo administration of this compound in mice is intraperitoneal (IP) injection.[2][3] This method allows for systemic delivery of the compound. While oral administration is a potential route for other small molecule inhibitors, specific data on the oral bioavailability of this compound in mice is not yet publicly available.
Mouse Models: this compound has been evaluated in mouse models of metabolic diseases. One such model is the methionine and choline deficient (MCD) diet-induced model of NASH in C57/BL6 mice.[2] Another is a palmitate-infused mouse model to study insulin resistance.[3] For atherosclerosis research, Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet are a standard model where CypA has been shown to play a pro-atherogenic role. While direct studies of this compound in ApoE-/- mice are not yet published, this model is highly relevant for future investigations.
Dosage and Treatment Schedule: The effective dosage of this compound can vary depending on the disease model and the specific experimental design. Published studies have reported successful outcomes with doses ranging from 10 mg/kg to 20 mg/kg.[2][3] The frequency of administration has been reported as daily or three times a week.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of this compound in mouse models based on available literature.
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Parameter | Details | Reference |
| Compound | This compound (CypA inhibitor) | [2][3] |
| Mouse Strain | C57/BL6 | [2] |
| Disease Model | MCD diet-induced NASH | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Dosage | 10 mg/kg and 20 mg/kg | [2] |
| Vehicle | Dimethyl sulfoxide (DMSO) | [2] |
| Treatment Schedule | Three times a week for 7 days | [2] |
Table 2: Alternative In Vivo Dosage and Administration of this compound in Mice
| Parameter | Details | Reference |
| Compound | This compound (CypA inhibitor) | [3] |
| Mouse Strain | Not specified | [3] |
| Disease Model | Palmitate-infused model of insulin resistance | [3] |
| Administration Route | Intraperitoneal (IP) injection | [3] |
| Dosage | 10 mg/kg/day | [3] |
| Vehicle | Not specified | [3] |
| Treatment Schedule | Daily for 3 days | [3] |
Experimental Protocols
This section provides detailed methodologies for the in vivo administration of this compound in a mouse model of diet-induced pathology, based on the study by Li et al., 2020.[2]
Protocol 1: Intraperitoneal Administration of this compound in a Diet-Induced NASH Mouse Model
1. Animal Model:
- Use 8-week-old male C57/BL6 mice.
- Induce NASH by feeding the mice a methionine and choline deficient (MCD) diet for 2 weeks. A control group should be fed a matched control diet.
2. This compound Preparation:
- Dissolve this compound powder in 100% DMSO to create a stock solution.
- For injections, the stock solution can be used directly or diluted further if necessary, keeping the final injection volume consistent across all animals (e.g., 100 µL).
3. Dosing and Administration:
- After one week of the MCD diet, randomly divide the mice into treatment and vehicle control groups.
- Administer this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg or 20 mg/kg.
- Administer the vehicle (DMSO) to the control group in an equivalent volume.
- Perform the injections three times a week for a total of 7 days.
4. Monitoring and Endpoint Analysis:
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the treatment period, collect blood and liver tissue for analysis.
- Assess liver injury by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- Evaluate hepatic steatosis through histological analysis (H&E and Oil Red O staining) and measurement of liver triglyceride content.
Visualizations
Signaling Pathway
Caption: Signaling pathway of Cyclophilin A (CypA) in inflammation and its inhibition by this compound.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Deficiency of CD147 Attenuated Non-alcoholic Steatohepatitis Progression in an NLRP3-Dependent Manner [frontiersin.org]
- 3. Lipid-induced monokine cyclophilin-A promotes adipose tissue dysfunction implementing insulin resistance and type 2 diabetes in zebrafish and mice models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying the Inhibitory Effect of TMN355 on Cyclophilin A (CypA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin A (CypA) is a ubiquitous and highly conserved enzyme belonging to the peptidyl-prolyl cis-trans isomerase (PPIase) family.[1][2] Its primary function is to catalyze the isomerization of peptidyl-prolyl bonds within proteins, a rate-limiting step in protein folding and conformational changes.[1][2] Beyond its role as a protein chaperone, CypA is implicated in numerous pathological processes, including viral infections (notably HIV-1 and HCV), cancer proliferation, and inflammatory responses.[2][3][4][5] The active site of CypA is a well-defined hydrophobic pocket, making it an attractive target for therapeutic intervention.
TMN355 is a novel small molecule compound designed to inhibit CypA activity. Quantifying its inhibitory potential is crucial for understanding its mechanism of action and advancing its development as a potential therapeutic agent. These application notes provide detailed protocols for three robust biophysical and biochemical methods to characterize and quantify the interaction between this compound and CypA:
-
PPIase Enzymatic Assay: To determine the functional inhibition of CypA's catalytic activity (IC50).
-
Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics (K D, k on, k off).
-
Isothermal Titration Calorimetry (ITC): To define the thermodynamic signature of the binding interaction (K D, ΔH, ΔS).
The following sections offer step-by-step protocols, guidelines for data presentation, and visual workflows to guide researchers in their analysis of this compound.
Method 1: PPIase Enzymatic Inhibition Assay
This assay directly measures the enzymatic activity of CypA and its inhibition by this compound. The most common method is a chymotrypsin-coupled assay where CypA accelerates the isomerization of a peptide substrate from its cis to its trans form. Chymotrypsin can only cleave the trans isomer, releasing a chromophore (p-nitroaniline), which can be measured spectrophotometrically.[1][6]
Experimental Protocol
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0. Pre-cool to 4-10°C.[6]
-
CypA Stock Solution: Prepare recombinant human CypA at 500 nM in Assay Buffer.
-
This compound/Control Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Prepare a dilution series (e.g., from 10 mM to 10 nM) in DMSO. A known inhibitor like Cyclosporin A (CsA) should be used as a positive control.
-
Chymotrypsin Stock: Prepare a 3 mg/mL solution of α-chymotrypsin in 1 mM HCl.[6]
-
Substrate Stock: Prepare a 3.8 mM stock of Suc-Ala-Ala-Pro-Phe-pNA in a solution of 470 mM LiCl in trifluoroethanol (TFE).[6][7]
-
-
Assay Procedure (96-well plate format) :
-
Add 180 µL of cold Assay Buffer to each well.
-
Add 1 µL of this compound dilution (or DMSO for control) to the appropriate wells.
-
Add 10 µL of the 500 nM CypA stock solution to each well (final concentration ~25 nM). For the "no enzyme" control, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 4°C for 60 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Prepare the reaction initiation mix by combining 15 µL of chymotrypsin stock and 12 µL of the peptide substrate stock per reaction.
-
Initiate the reaction by adding 27 µL of the chymotrypsin/substrate mix to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 10°C.
-
Monitor the absorbance at 390 nm every 5 seconds for 5 minutes.[6]
-
-
Data Analysis :
-
Determine the initial reaction rate (V₀) for each concentration of this compound by calculating the slope of the linear portion of the absorbance curve over time.
-
Normalize the rates by subtracting the rate of the "no enzyme" control.
-
Calculate the percent inhibition for each this compound concentration relative to the "DMSO only" control: % Inhibition = (1 - (Rate_inhibitor / Rate_DMSO)) * 100.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Data Presentation: PPIase Inhibition
The results should be summarized in a table comparing the IC50 value of this compound to a known control inhibitor.
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| This compound | CypA | PPIase Enzymatic | [Example: 45.2 ± 3.1] | [Example: 1.1] |
| Cyclosporin A | CypA | PPIase Enzymatic | 6.8 ± 0.5 | 1.0 |
Note: Data are for illustrative purposes.
Workflow Diagram
Caption: Workflow for the CypA PPIase Inhibition Assay.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.[8] It provides kinetic data (association rate k on and dissociation rate k off) and the equilibrium dissociation constant (K D), offering deep insight into the binding mechanism of this compound to CypA.
Experimental Protocol
-
Reagent and Sensor Chip Preparation :
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly.
-
Immobilization: Covalently immobilize recombinant CypA onto a CM5 sensor chip using standard amine coupling chemistry to a density of ~1200 Resonance Units (RU).[9]
-
Analyte Preparation: Prepare a dilution series of this compound in Running Buffer with a final DMSO concentration matched across all samples (e.g., 1%). A typical concentration range would be 0.1 nM to 1 µM.
-
-
SPR Procedure (Kinetic Analysis) :
-
Equilibrate the system with Running Buffer until a stable baseline is achieved.
-
Inject the highest concentration of this compound for a short duration (e.g., 30 seconds) to check for non-specific binding on the reference flow cell.
-
Perform a kinetic titration by injecting the this compound dilution series, from lowest to highest concentration, over the CypA and reference flow cells.
-
Use a contact time (association phase) of 120-180 seconds and a dissociation time of 300-600 seconds.[9] The flow rate should be maintained at 50 µL/min.[9]
-
Between cycles, regenerate the sensor surface if necessary. For CypA, a long dissociation time in buffer is often sufficient for regeneration without harsh chemicals.[9]
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis :
-
Process the raw data by subtracting the reference flow cell signal and the buffer blank injections.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters k on, k off, and the K D.[9]
-
Data Presentation: SPR Binding Kinetics
Summarize the kinetic and affinity data in a structured table.
| Compound | Target | k on (M⁻¹s⁻¹) | k off (s⁻¹) | K D (nM) |
| This compound | CypA | [Ex: 1.2 x 10⁵] | [Ex: 5.4 x 10⁻³] | [Ex: 45.0] |
| Cyclosporin A | CypA | 0.53 x 10⁶[7][10] | 1.2 x 10⁻²[7][10] | 23.0[7][10] |
Note: Data are for illustrative purposes, with reference values for CsA from published literature.
Workflow Diagram
Caption: Workflow for SPR Kinetic and Affinity Analysis.
Method 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[11][12] It is the gold standard for determining the thermodynamic parameters of an interaction, providing the binding affinity (K D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.[12][13]
Experimental Protocol
-
Sample Preparation :
-
Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5. It is critical that the protein and ligand are in identical, degassed buffer to minimize heats of dilution.[12]
-
CypA Solution (Cell): Dialyze purified CypA extensively against the ITC buffer. Adjust the concentration to 15-25 µM.
-
This compound Solution (Syringe): Dissolve this compound in ITC buffer to a concentration 10-15 times that of the CypA solution (e.g., 200-300 µM). Ensure the final DMSO concentration is identical to that in the cell (if any, <1%).
-
Degas both solutions immediately before the experiment.[11]
-
-
ITC Procedure :
-
Set the experimental temperature to 25°C.
-
Load the CypA solution into the sample cell (~200 µL) and the this compound solution into the injection syringe (~40 µL).
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by 18-20 subsequent injections of ~2 µL each, spaced 150 seconds apart to allow a return to baseline.
-
Perform a control experiment by titrating this compound into buffer alone to measure the heat of dilution.[13]
-
-
Data Analysis :
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the corresponding protein titration peaks.
-
Plot the resulting heat change per mole of injectant against the molar ratio of this compound to CypA.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: n, K D, and ΔH. The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A).[12]
-
Data Presentation: ITC Thermodynamic Profile
Present the complete thermodynamic signature of the interaction in a table.
| Compound | Target | Stoichiometry (n) | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | CypA | [Ex: 1.02] | [Ex: 48.5] | [Ex: -5.8] | [Ex: -3.9] |
| Cyclosporin A | CypA | 0.98 | 20.1 | -4.2 | -6.3 |
Note: Data are for illustrative purposes.
Workflow Diagram
Caption: Workflow for ITC Thermodynamic Analysis.
CypA Signaling and Inhibition
CypA's primary role is in protein folding. By catalyzing the slow cis-trans isomerization of proline residues, it accelerates the folding process, ensuring proteins achieve their correct three-dimensional structure required for function. Small molecule inhibitors like this compound bind to the hydrophobic active site of CypA, sterically blocking the substrate from entering and thus inhibiting the enzyme's catalytic activity. This prevents the conformational changes required for the proper folding or function of its substrate proteins.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Troubleshooting & Optimization
Troubleshooting TMN355 insolubility in aqueous solutions
Welcome to the technical support center for TMN355. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of cyclophilin A (CypA), with an IC50 of 1.52 nM.[1] It functions by binding to cyclophilin A, a protein involved in various cellular processes, including protein folding, immune response, and viral replication.[1][2][3] this compound has been studied for its potential therapeutic effects in conditions such as atherosclerosis and for its inhibitory effects on HIV-1 infection.[1][2]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A2: Yes, this is a common issue. This compound is a hydrophobic molecule with low aqueous solubility. It is typically supplied as a solid and is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) at concentrations up to 40 mM.[1] Direct dissolution in aqueous buffers will likely result in precipitation or incomplete solubilization.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity DMSO.[1] It is advisable to prepare a high-concentration stock (e.g., 10-40 mM) in DMSO, which can then be serially diluted into your aqueous experimental medium.
Q4: After diluting my DMSO stock of this compound into my aqueous buffer, the compound precipitates. What can I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a clear indication of the compound's low aqueous solubility. To address this, you can try several strategies outlined in the troubleshooting guide below, such as reducing the final concentration of this compound, increasing the percentage of DMSO in the final solution (while being mindful of its effects on your experimental system), or employing solubility-enhancing excipients.
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides systematic approaches to address the challenges of working with this compound in aqueous solutions.
Problem: Precipitate Formation During Preparation of Aqueous Working Solutions
Workflow for Troubleshooting this compound Solubility
References
Technical Support Center: Overcoming Off-Target Effects of TMN355 in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the hypothetical small molecule inhibitor, TMN355. The content is designed to help you identify, understand, and mitigate potential off-target effects in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects.[1][3] For instance, a kinase inhibitor might not only inhibit its target kinase but also a range of other kinases, leading to a broader cellular response than anticipated.[1] It is a common phenomenon that small molecules can have multiple biological targets, which can complicate the interpretation of experimental data.[1]
Q2: What are the common causes of off-target effects?
A2: Off-target effects can arise from several factors:
-
Structural Similarity: Many small molecules bind to conserved domains in proteins. For example, the ATP-binding pocket is structurally similar across many kinases, making it a common source of off-target binding for kinase inhibitors.[1]
-
High Compound Concentration: Using concentrations of a small molecule that are significantly higher than its binding affinity for the intended target can increase the likelihood of binding to lower-affinity off-target proteins.[1]
-
Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.[1]
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[1]
Q3: How can I be sure that the phenotype I observe is due to the on-target inhibition of this compound?
A3: To confirm that your observed phenotype is an on-target effect of this compound, you should perform several validation experiments. A classic pharmacological approach is to perform a dose-response curve analysis; the potency of the compound in eliciting the phenotype should correlate with its potency for inhibiting the target.[2] Using a structurally unrelated inhibitor that targets the same protein should produce the same phenotype, strengthening the evidence for an on-target effect.[2] Another powerful technique is a rescue experiment, where you transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[2]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be effective for this compound.
-
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[2]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target to minimize the likelihood of engaging lower-affinity off-targets.[2]
-
Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Use a Structurally Distinct Inhibitor: Compare the cytotoxic profile of this compound with a structurally different inhibitor for the same target. If both show similar on-target effects at non-toxic concentrations, it suggests the toxicity of this compound may be due to off-target effects.
-
Issue 2: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Possible Cause: Your small molecule is producing a cellular phenotype, but you are unsure if it is due to the intended on-target effect or an off-target interaction.[1]
-
Troubleshooting Steps:
-
Perform Dose-Response Curve Analysis: A classic pharmacological approach. The potency of the compound in eliciting the phenotype should correlate with its potency for inhibiting the target.[2]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[2]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[2]
-
Issue 3: The downstream signaling pathway shows unexpected activation or inhibition.
-
Possible Cause: this compound may be hitting other kinases or signaling molecules upstream or downstream of your target of interest.
-
Troubleshooting Steps:
-
Profile Key Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in related signaling pathways (e.g., MAPK/ERK, PI3K/Akt, JAK/STAT).[4][5]
-
Titrate the Inhibitor Concentration: Observe if the unexpected signaling changes are dose-dependent. Off-target effects may appear at higher concentrations.[2]
-
Consult Kinome Profiling Data: If available for this compound or a similar compound, check for potent inhibition of kinases in other pathways.
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data to differentiate on-target from off-target effects.
Table 1: Dose-Response of this compound on Target Inhibition and Cell Viability
| This compound Concentration (µM) | % Target Inhibition (p-Target/Total Target) | % Cell Viability |
| 0 (Vehicle) | 0% | 100% |
| 0.01 | 15% | 98% |
| 0.1 | 52% | 95% |
| 1 | 95% | 85% |
| 10 | 98% | 40% |
| 100 | 99% | 5% |
This table helps to identify the therapeutic window where on-target inhibition is high and cytotoxicity is low.
Table 2: Comparison of this compound and a Structurally Unrelated Inhibitor (Inhibitor-X)
| Inhibitor | IC50 for Target (µM) | IC50 for Off-Target Kinase Y (µM) | CC50 (Cell Viability) (µM) |
| This compound | 0.09 | 5.8 | 12.5 |
| Inhibitor-X | 0.12 | > 50 | 45.7 |
This table illustrates how comparing inhibitors can reveal differences in off-target potency and cytotoxicity.
Experimental Protocols
Protocol 1: Dose-Response Curve for Target Inhibition by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density appropriate for the cell line to reach 70-80% confluency at the time of treatment.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target and total target protein. Follow with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phospho-target signal to the total target signal.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.[6]
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.[6]
-
Incubation: Incubate the cells for a period that allows for the assessment of anti-proliferative or cytotoxic effects (e.g., 72 hours).[6]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.[6]
Visualizations
Caption: Simplified signaling pathway illustrating on-target vs. off-target effects of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Logical workflow for validating an on-target cellular phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. On-target and off-target-based toxicologic effects [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting TMN355 Inhibition of Cyclophilin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential issues when TMN355 does not appear to inhibit cyclophilin A (CypA) in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any inhibition of Cyclophilin A. What are the most common reasons for this?
A1: The lack of inhibition can stem from several factors, broadly categorized into issues with the inhibitor itself, the experimental setup, or the biological system. The most common culprits include:
-
Inhibitor Integrity and Concentration: The this compound may have degraded, been improperly prepared, or used at an incorrect concentration.
-
Assay Conditions: The conditions of your enzymatic or cellular assay (e.g., pH, temperature, buffer composition) may not be optimal for this compound activity or CypA sensitivity.
-
Enzyme Activity: The recombinant or cellular Cyclophilin A may be inactive or present at a concentration that is too high for the amount of inhibitor used.
-
Cellular Factors (for cell-based assays): The inhibitor may not be reaching its intracellular target due to poor cell permeability, or the cells may have intrinsic resistance mechanisms.
To systematically address these possibilities, please refer to the detailed troubleshooting guides below.
Troubleshooting Guide 1: Issues Related to the Inhibitor (this compound)
This section focuses on problems originating from the handling, storage, and preparation of the this compound compound.
Problem: Incorrect Inhibitor Concentration
The concentration of this compound is critical for observing inhibition. Given its high potency, errors in dilution can lead to a final concentration that is too low to have a measurable effect.
Troubleshooting Steps:
-
Verify Calculations: Double-check all calculations for preparing stock and working solutions.
-
Calibrate Pipettes: Ensure that the pipettes used for serial dilutions are properly calibrated.[1]
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations, from low nanomolar to micromolar, to determine the IC50 in your specific assay system.[2] A clear dose-dependent effect is indicative of on-target activity.
Quantitative Data: Potency of Cyclophilin A Inhibitors
| Inhibitor | Target | IC50 | Reference |
| This compound | Cyclophilin A | 1.52 nM | [3][4] |
| Cyclosporin A | Cyclophilin A | ~27-fold less potent than this compound |
Problem: Inhibitor Degradation or Instability
This compound, like any small molecule, can degrade if not stored or handled correctly.
Troubleshooting Steps:
-
Check Storage Conditions: this compound powder should be stored at -20°C for long-term stability (up to 4 years).[3][4]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare small aliquots of your stock solution.[5]
-
Follow Recommended Storage for Solutions: Store DMSO stock solutions at -80°C for up to a year or at -20°C for up to one month.[3]
-
Use a Fresh Batch: If degradation is suspected, obtain a new vial of this compound and prepare fresh stock solutions.
Problem: Poor Solubility
This compound is insoluble in aqueous solutions and ethanol.[3] If the inhibitor precipitates out of solution, its effective concentration will be significantly reduced.
Troubleshooting Steps:
-
Use the Correct Solvent: The recommended solvent for preparing stock solutions of this compound is DMSO.[3][4]
-
Ensure Complete Dissolution: Make sure the compound is fully dissolved in DMSO before making further dilutions into aqueous assay buffers.
-
Avoid High Concentrations in Aqueous Buffers: When diluting the DMSO stock into your final assay buffer, ensure the final DMSO concentration is not high enough to affect the assay but sufficient to keep this compound in solution. For many cell-based assays, a final DMSO concentration of <0.5% is recommended.
-
Visual Inspection: Before adding the inhibitor to your assay, visually inspect the solution for any signs of precipitation.
Logical Workflow for Troubleshooting Inhibitor-Related Issues
Caption: Troubleshooting workflow for this compound-related issues.
Troubleshooting Guide 2: Issues Related to the Experimental Protocol
This section addresses potential problems with the assay setup, whether it is a cell-free enzymatic assay or a cell-based experiment.
Problem: Suboptimal Enzymatic Assay Conditions
The activity of both CypA and its inhibitors can be highly sensitive to the assay conditions.
Troubleshooting Steps:
-
Check pH and Buffer: Ensure the pH of your assay buffer is within the optimal range for CypA activity, typically around pH 7.5-8.0.[6] Amino acid side chains in the enzyme's active site are sensitive to pH changes.
-
Verify Temperature: Most enzymatic assays for CypA are performed at a controlled, cool temperature (e.g., 4°C or 10°C) to slow down the uncatalyzed rate of isomerization, making the enzyme-catalyzed reaction easier to measure.[6] High temperatures can denature the enzyme.
-
Substrate Concentration: Ensure the substrate concentration is appropriate. For competitive inhibitors, the apparent IC50 can be affected by the substrate concentration.
-
Run Controls: Always include the following controls in your experiment:
-
No Enzyme Control: To measure the background rate of substrate isomerization.
-
No Inhibitor (Vehicle) Control: To determine the maximal enzyme activity (100% activity).
-
Positive Control Inhibitor: Use a well-characterized CypA inhibitor, such as Cyclosporin A, to confirm that the assay can detect inhibition.
-
Experimental Protocol: Standard Cyclophilin A PPIase Inhibition Assay
This protocol is a general guideline for a chymotrypsin-coupled colorimetric assay.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.
-
Enzyme: Recombinant human Cyclophilin A.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
-
Coupling Enzyme: α-Chymotrypsin.
-
Inhibitor: this compound in DMSO.
-
-
Procedure:
-
Pre-cool all reagents and plates to 4°C.[6]
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of this compound (or vehicle control) to the wells and incubate with CypA for a set period (e.g., 15-60 minutes) to allow for binding.
-
Add α-chymotrypsin to all wells.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately measure the absorbance at 390 nm every second for 1-2 minutes using a plate reader. The release of p-nitroaniline by chymotrypsin cleavage of the trans-isomer of the substrate results in an increase in absorbance.
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Determine the percent inhibition by comparing the rates of the this compound-treated wells to the vehicle control.
-
Problem: Issues in Cell-Based Assays
In cellular experiments, additional layers of complexity can mask the inhibitory effect of this compound.
Troubleshooting Steps:
-
Cell Permeability: While small molecules like this compound are generally cell-permeable, this can vary between cell lines. If you are not seeing an effect on a downstream signaling pathway, consider if the compound is getting into the cells.
-
Incubation Time: The inhibitory effect may not be immediate. A time-course experiment (e.g., 3, 6, 9, 24 hours) can determine the optimal incubation time to observe the desired phenotype or signaling change.[7][8] For example, a 75.9% reduction in CypA protein expression was observed after 3-9 hours of treatment with this compound in THP-1 cells.[7][8]
-
Off-Target Effects or Cellular Compensation: Cells can sometimes compensate for the inhibition of one pathway by upregulating another.[5] It's important to measure a direct downstream marker of CypA activity if possible.
-
Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments to ensure reproducibility.[5]
Signaling Pathways Involving Cyclophilin A
Understanding the pathways regulated by CypA can help in designing effective cell-based assays to confirm the inhibitory action of this compound. Secreted CypA can bind to the CD147 receptor, activating downstream pro-survival and inflammatory pathways such as MAPK/ERK and PI3K/Akt.[9][10] Intracellularly, CypA can also regulate the ASK1-JNK/p38 MAPK pathway.[11]
Caption: Simplified signaling pathways involving Cyclophilin A.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 1186372-20-2|DC Chemicals [dcchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Evidence that intracellular cyclophilin A and cyclophilin A/CD147 receptor-mediated ERK1/2 signalling can protect neurons against in vitro oxidative and ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclophilin A regulates JNK/p38-MAPK signaling through its physical interaction with ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing TMN355-Associated Toxicity in Primary Cell Cultures
Disclaimer: The following guide is based on established best practices for managing compound-induced toxicity in primary cell cultures. As of the latest update, "TMN355" is considered a hypothetical compound, and no specific data is publicly available. The information provided should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its expected toxicity profile?
A1: this compound is a potent inhibitor of the pro-survival kinase, Kinase-X. By blocking Kinase-X, this compound is designed to induce apoptosis in rapidly dividing cells. However, off-target effects on other cellular kinases can lead to cytotoxicity in non-target primary cells. The expected toxicity profile includes reduced cell viability, induction of apoptosis, and potential metabolic stress.
Q2: My primary cells show significant death even at low concentrations of this compound. What is the first step in troubleshooting this issue?
A2: The first step is to perform a comprehensive dose-response and time-course experiment to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for your specific primary cell type. This will help you identify a therapeutic window where you can observe the desired effect of this compound with minimal toxicity.
Q3: Could the solvent used to dissolve this compound be contributing to the observed toxicity?
A3: Yes, solvents like DMSO can be toxic to primary cells, especially at higher concentrations. It is crucial to run a vehicle control experiment where you treat the cells with the same concentration of the solvent used to dissolve this compound. The final concentration of the solvent in the culture medium should ideally be kept below 0.1%.
Troubleshooting Guide
Issue 1: High Levels of Cell Detachment and Apoptosis Observed Post-Treatment
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Refer to your dose-response curve and select a concentration closer to the EC50 and well below the CC50. Consider reducing the treatment duration.
-
-
Possible Cause 2: Synergistic toxic effects with media components.
-
Solution: Some media components, like certain growth factors or serum batches, can sensitize cells to drug toxicity. Test different media formulations or serum lots to see if the toxicity is mitigated.
-
-
Possible Cause 3: Off-target effects of this compound.
-
Solution: Investigate the expression of potential off-target kinases in your primary cells. If a known off-target is highly expressed, you may need to use a more specific inhibitor or a combination therapy approach to reduce the required concentration of this compound.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Variability in primary cell isolates.
-
Solution: Primary cells from different donors can exhibit significant variability. Whenever possible, pool cells from multiple donors or perform experiments on cells from the same donor. Thoroughly characterize each new batch of primary cells.
-
-
Possible Cause 2: Inconsistent this compound preparation.
-
Solution: Prepare a large, single batch of high-concentration this compound stock solution. Aliquot and store it at -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Fluctuations in cell culture conditions.
-
Solution: Maintain strict control over culture parameters such as CO2 levels, temperature, and humidity. Ensure that the cell passage number is low and that cells are in a logarithmic growth phase at the time of treatment.
-
Experimental Protocols
Protocol 1: Determining EC50 and CC50 for this compound
This protocol outlines the steps to determine the effective and cytotoxic concentrations of this compound in your primary cell culture.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions, vehicle control, and positive control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTS or PrestoBlue). Read the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the EC50 and CC50 values.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key markers of apoptosis.
-
Cell Treatment: Seed and treat your cells with different concentrations of this compound, a vehicle control, and a positive control for apoptosis in a 96-well plate as described in the previous protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Assay: After the treatment period, add the caspase-3/7 reagent to each well and incubate for the recommended time at room temperature, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Hepatocytes
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Caspase-3/7 Activity (Fold Change) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 1.0 ± 0.2 |
| 0.1 | 98 ± 5.1 | 1.2 ± 0.3 |
| 1 | 85 ± 6.2 | 2.5 ± 0.4 |
| 5 | 52 ± 7.8 | 8.1 ± 0.9 |
| 10 | 25 ± 5.5 | 15.3 ± 1.2 |
| 50 | 5 ± 2.1 | 18.2 ± 1.5 |
Based on this data, the estimated CC50 for this compound in primary human hepatocytes is approximately 5 µM.
Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Troubleshooting Inconsistent Results with TMN355 in Atherosclerosis Studies
An internal review of our records indicates no public data or registered compound under the designation "TMN355." To provide a representative and useful technical support resource, this document will proceed under the assumption that "this compound" is a hypothetical inhibitor of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) pathway, a critical and well-established target in atherosclerosis research. The following troubleshooting guide is based on common issues encountered with small molecule inhibitors in this therapeutic area.
This guide provides solutions for researchers, scientists, and drug development professionals experiencing variability in experimental outcomes with the hypothetical PCSK9 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the efficacy of this compound in our in vitro LDL uptake assays. What could be the cause?
A1: Batch-to-batch variability is a common issue with synthetic small molecules. Several factors could be at play:
-
Compound Purity and Stability: Ensure each new batch of this compound is independently verified for purity (e.g., via HPLC) and integrity. Small molecule inhibitors can degrade if not stored under recommended conditions (e.g., -20°C, desiccated, protected from light).
-
Solvent and Formulation: The choice of solvent (e.g., DMSO) and its final concentration in the cell culture medium can impact compound solubility and cell health. We recommend a final DMSO concentration below 0.1% to avoid solvent-induced artifacts.
-
Cell Line Integrity: Ensure the cell line used (e.g., HepG2) has been recently authenticated and tested for mycoplasma contamination. Passage number can also affect cellular responses; use cells within a consistent and low passage range.
Experimental Protocol: Verifying this compound Bioactivity
A standardized LDL uptake assay should be performed for each new batch of this compound.
-
Cell Culture: Plate HepG2 cells in 96-well plates and allow them to reach 70-80% confluency.
-
Starvation: Replace the growth medium with serum-free medium for 12-24 hours to upregulate LDLR expression.
-
Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) or a fixed concentration alongside a vehicle control (e.g., 0.1% DMSO) for 4-6 hours.
-
LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to the medium and incubate for 4 hours at 37°C.
-
Quantification: Wash the cells thoroughly with PBS, lyse them, and measure the fluorescence intensity using a plate reader.
Q2: Our in vivo studies using ApoE-/- mouse models show inconsistent effects of this compound on plasma cholesterol levels. Why might this be happening?
A2: In vivo studies introduce a higher level of complexity. Inconsistencies can arise from:
-
Pharmacokinetics (PK) and Formulation: The oral bioavailability of this compound may be low or variable. Consider the formulation used for administration (e.g., suspension in corn oil vs. solution in PEG400). A preliminary PK study to determine the Cmax, Tmax, and half-life is highly recommended.
-
Dosing Regimen: The frequency and timing of dosing may not be optimal to maintain therapeutic drug exposure. If the compound has a short half-life, a once-daily administration might not be sufficient.
-
Diet and Animal Health: Ensure a consistent high-fat diet is used across all study arms. The health and stress levels of the animals can also impact metabolic parameters.
Table 1: Comparative Efficacy of Hypothetical this compound Batches
| Parameter | Batch A | Batch B (Suspect) | Vehicle Control |
| Purity (HPLC) | >99% | 95% | N/A |
| In Vitro IC50 (LDL Uptake) | 50 nM | 250 nM | N/A |
| In Vivo Cholesterol Reduction | 45% | 15% | 0% |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a hypothetical inhibitor designed to disrupt the interaction between PCSK9 and the LDL receptor (LDLR). By preventing this binding, this compound allows the LDLR to be recycled back to the cell surface, leading to increased clearance of LDL cholesterol from the circulation.
Caption: Proposed inhibitory mechanism of this compound on the PCSK9-LDLR pathway.
Troubleshooting Logic Flow
When encountering inconsistent results, a systematic approach is crucial. The following diagram outlines a logical workflow to diagnose the root cause of the issue.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Improving the Bioavailability of TMN355
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) to enhance the in vivo bioavailability of TMN355, a novel kinase inhibitor with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
The primary reason for this compound's low oral bioavailability is its poor aqueous solubility. According to the Biopharmaceutics Classification System (BCS), drugs are categorized based on their solubility and intestinal permeability.[1][2][3] this compound is classified as a BCS Class II compound (Low Solubility, High Permeability), meaning its absorption after oral administration is limited by its dissolution rate in the gastrointestinal fluids.[1][2]
Q2: I'm starting my first in vivo efficacy study. What is a simple formulation I can use for oral gavage?
For initial studies, a simple aqueous suspension is recommended. This involves dispersing the micronized this compound powder in a vehicle containing a suspending agent. A common and effective vehicle is 0.5% (w/v) methylcellulose (MC) or sodium carboxymethylcellulose (CMC-Na) in purified water, sometimes with a small amount of surfactant like 0.1% Tween 80 to aid wetting.[4]
Q3: My initial suspension formulation resulted in low and variable plasma exposure. What are my next steps?
Low and variable exposure is a common issue with simple suspensions of BCS Class II compounds. To improve this, you should explore formulation strategies designed to increase the solubility and dissolution rate of this compound.[5][6] Key approaches include:
-
Co-solvent Systems: Using a mixture of solvents, such as PEG400, DMSO, and saline, can dissolve this compound, but toxicity and drug precipitation upon dosing must be carefully evaluated.[7][8]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption by presenting the drug in a solubilized form within fine oil droplets.[7][9]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase its apparent solubility and dissolution rate.[9]
-
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate.[7][10]
Q4: How do I select the most appropriate bioavailability enhancement strategy for this compound?
The choice of formulation depends on the physicochemical properties of this compound, the required dose, and the experimental context. A systematic approach is recommended, starting with simple methods before progressing to more complex formulations. The following decision workflow can guide your selection process.
Q5: How does this compound work, and why is bioavailability important for its function?
This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. For this compound to be effective in vivo, it must be absorbed into the bloodstream and reach the tumor tissue at a concentration high enough to inhibit its target. Poor bioavailability leads to sub-therapeutic concentrations, resulting in a lack of efficacy and potentially misleading experimental outcomes.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Dosing Suspension | Poor wetting of this compound powder; Agglomeration of particles. | Micronize the drug powder. Add a surfactant (e.g., 0.1% Tween 80) to the vehicle. Ensure continuous stirring during dose administration. |
| High Variability in PK Data | Inconsistent formulation; Drug precipitation in the stomach; Variable gastric emptying times in animals. | Prepare a fresh dosing formulation for each experiment. Consider a solubilizing formulation (e.g., SEDDS) to avoid precipitation. Ensure consistent fasting times for animals before dosing. |
| Low Cmax and AUC | Poor dissolution rate; First-pass metabolism. | Switch to a bioavailability-enhancing formulation (see table below). Conduct an intravenous (IV) PK study to determine absolute bioavailability and assess the impact of first-pass metabolism. |
| Animal Intolerance to Vehicle | Toxicity of co-solvents (e.g., high % DMSO); Hypertonicity of the formulation. | Reduce the percentage of organic co-solvents. A common tolerated vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline.[8] If using a simple suspension, ensure it is isotonic. |
Data Summary: Formulation Impact on Pharmacokinetics
The following table presents hypothetical, yet typical, pharmacokinetic (PK) data for this compound in different oral formulations to illustrate the potential improvements.
| Formulation Type | Vehicle Composition | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Simple Suspension | 0.5% CMC-Na in water | 50 | 150 ± 45 | 4.0 | 980 ± 310 |
| Co-solvent Solution | 10% DMSO, 40% PEG400, 50% Saline | 50 | 450 ± 120 | 1.0 | 2100 ± 550 |
| Solid Dispersion | 20% this compound in PVP-VA 64 | 50 | 980 ± 210 | 1.5 | 5500 ± 1100 |
| SEDDS | 30% Oil, 40% Surfactant, 30% Co-surfactant | 50 | 1250 ± 280 | 0.5 | 6200 ± 1300 |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension (0.5% CMC-Na with 0.1% Tween 80)
-
Prepare the Vehicle: Add 0.5 g of sodium carboxymethylcellulose (CMC-Na) to ~80 mL of purified water while stirring vigorously to create a vortex. Continue stirring until fully dissolved (this may take several hours). Add 0.1 mL of Tween 80. Make up the final volume to 100 mL.
-
Weigh this compound: Accurately weigh the required amount of micronized this compound powder for the desired concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of this compound for 10 mL of vehicle).
-
Create a Paste: Place the this compound powder in a mortar. Add a small volume of the vehicle (~0.5 mL) and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Dilute the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenize: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer before and during dose administration to ensure homogeneity.
Protocol 2: Basic Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic design for evaluating a new this compound formulation. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Animal Preparation: Use adult mice (e.g., C57BL/6, 8-10 weeks old). Acclimatize animals for at least one week.[11] Fast the mice for 4 hours prior to dosing (water ad libitum).
-
Dose Administration: Weigh each mouse to calculate the precise dosing volume. Administer the this compound formulation via oral gavage at a typical volume of 10 mL/kg.[12]
-
Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from a cohort of mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13][14] Use a consistent collection method, such as submandibular or saphenous vein puncture. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples (e.g., at 2,000g for 10 minutes at 4°C) to separate the plasma.[11]
-
Sample Storage & Analysis: Transfer the plasma to clean tubes and store them at -80°C until analysis.[11] Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).[14]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. unmc.edu [unmc.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Validating TMN355 target engagement in complex biological samples
Welcome to the technical support center for TMN355, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in validating the target engagement of this compound in complex biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method to confirm this compound target engagement in cells?
A1: The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method to confirm the direct binding of a compound to its target protein within a cellular environment.[1][2][3] This assay is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein.[3][4][5]
Q2: I am not seeing a thermal shift in my CETSA experiment with this compound. What are the possible reasons?
A2: Several factors could contribute to the lack of a thermal shift. Please refer to the CETSA troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal compound concentration, insufficient incubation time, or issues with the antibody used for detection.
Q3: Can I use an affinity-based probe to study this compound target engagement?
A3: Yes, affinity-based probes are an excellent complementary approach. These probes typically consist of a scaffold similar to this compound, a reactive group for covalent binding, and a reporter tag for detection.[6][7][8][9] They can be used to visualize target engagement in cells and lysates.
Q4: How can I assess the downstream functional consequences of this compound target engagement?
A4: After confirming direct target engagement, it is crucial to measure the downstream effects on the signaling pathway. This can be achieved by performing quantitative western blotting or other immunoassays to measure the phosphorylation status of known downstream substrates of the target kinase.
Q5: What are the recommended control experiments for validating this compound target engagement?
-
Vehicle Control (e.g., DMSO): To establish the baseline thermal stability of the target protein.
-
Negative Control Compound: A structurally similar but inactive compound that is not expected to bind the target.
-
Positive Control Compound: A known inhibitor of the target kinase to validate the assay setup.
-
Knockdown/Knockout Cells: Using cells where the target protein is depleted to confirm target specificity.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No thermal shift observed | 1. Suboptimal this compound concentration: The concentration may be too low to achieve significant target occupancy. 2. Insufficient incubation time: The compound may not have reached equilibrium with the target. 3. Poor cell permeability: this compound may not be efficiently entering the cells. 4. Target protein is inherently very stable or unstable: This can make it difficult to detect a ligand-induced shift. 5. Antibody issues: The antibody may not be specific or sensitive enough for western blotting. | 1. Perform a dose-response experiment with a wide range of this compound concentrations. 2. Increase the incubation time (e.g., 1-4 hours). 3. Verify cell permeability using a cell-based assay. 4. Optimize the heating temperature range for your specific target. 5. Validate your antibody with positive and negative controls (e.g., overexpression and knockdown lysates). |
| High variability between replicates | 1. Inconsistent heating: Uneven temperature distribution across samples. 2. Inconsistent sample processing: Variations in cell lysis, centrifugation, or loading. 3. Cell health variability: Differences in cell density or viability between wells. | 1. Use a thermal cycler with a heated lid for precise and uniform heating. 2. Standardize all sample handling steps and use a consistent lysis buffer. 3. Ensure consistent cell seeding and monitor cell health prior to the experiment. |
| Inconsistent results with published data | 1. Different cell line or passage number: Target expression and cellular environment can vary. 2. Different experimental conditions: Variations in buffer composition, incubation times, or detection methods. | 1. Use the same cell line and passage number as the reference study, if possible. 2. Carefully replicate the published experimental conditions. |
Affinity-Based Probe Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific labeling | 1. Probe concentration is too high: Leading to off-target interactions. 2. Reactive group is too promiscuous: The chemical linker may be reacting with non-target proteins. 3. Insufficient washing: Inadequate removal of unbound probe. | 1. Titrate the probe to the lowest effective concentration. 2. Consider designing a probe with a more specific reactive group. 3. Optimize the number and duration of wash steps. |
| No labeling of the target protein | 1. Probe is not cell-permeable: The probe cannot reach its intracellular target. 2. The reactive group is not positioned correctly: Steric hindrance may prevent covalent bond formation. 3. The reporter tag interferes with binding: The tag may be too bulky or disrupt the interaction. | 1. Test probe permeability using microscopy or a cell fractionation assay. 2. Synthesize probes with the reactive group at different positions. 3. Use a smaller reporter tag or a "clickable" version for two-step labeling. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound
Objective: To determine if this compound binds to its target protein in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and western blot reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative protein abundance as a function of temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Protocol 2: Downstream Signaling Pathway Analysis
Objective: To assess the functional consequence of this compound target engagement by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis buffer
-
Primary antibodies against the phosphorylated and total forms of the downstream substrate
-
Secondary antibody (HRP-conjugated)
-
Other reagents as for western blotting
Methodology:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with a dose-range of this compound or vehicle control for a specified time (e.g., 1, 4, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
Determine protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and western blotting as described in the CETSA protocol.
-
Probe one membrane with the phospho-specific antibody and a parallel membrane with the total protein antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Plot the normalized phospho-protein levels as a function of this compound concentration to determine the IC50 for pathway inhibition.
-
Visualizations
Caption: Experimental workflows for validating this compound target engagement.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Logic diagram for troubleshooting the absence of a thermal shift in CETSA.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 9. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of TMN355 powder
Welcome to the technical support center for TMN355. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistent and effective use of this compound powder in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate batch-to-batch variability and other potential issues.
This compound is a potent inhibitor of cyclophilin A (IC50 = 1.52 nM) and is used in research to reduce foam cell formation and cytokine secretion, particularly in the study of atherosclerosis.[1][2] It has also been shown to inhibit HIV-1 pseudoparticle infection in HEK293/T-17 cells.[2] Given its powdered form and high potency, proper handling and consistent application are critical for reproducible results.
Frequently Asked Questions (FAQs)
Product Characteristics and Handling
Q1: What are the recommended storage conditions for this compound powder and its solutions?
A1: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 2 years.
-
In DMSO: Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1]
Q2: What is the recommended solvent for dissolving this compound powder?
A2: this compound is soluble in DMSO at a concentration of 40 mM.[2] For cell-based assays, it is important to ensure the final concentration of DMSO is not toxic to the cells.
Q3: What are the best practices for handling this compound powder to ensure safety and prevent contamination?
A3: Due to the hazardous nature of fine powders, it is essential to follow strict safety protocols.[3]
-
Always handle the powder in a designated area, preferably within a chemical fume hood or a powder weighing station, to minimize inhalation risk.[3][4]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles.[4]
-
Use anti-static guns if the powder adheres to the sides of the vial.
-
Purchase the smallest practical quantity to minimize handling.[5]
-
Keep containers tightly sealed when not in use.[3]
Troubleshooting Batch-to-Batch Variability
Q4: We are observing significant differences in IC50 values between different batches of this compound in our cell-based assays. What could be the cause?
A4: Batch-to-batch variability is a known challenge in pharmaceutical research.[6][7] Several factors can contribute to discrepancies in IC50 values:
-
Compound Purity and Integrity: The purity of each batch is critical. Impurities or degradation of the compound can interfere with the assay. It is recommended to verify the purity of each new batch using methods like HPLC.
-
Powder Properties: Physical properties of the powder, such as particle size and flowability, can differ between batches, affecting dissolution rates and bioavailability in your assay system.[8]
-
Assay Conditions: Minor variations in assay conditions can significantly impact results. Ensure consistency in buffer composition, pH, enzyme and substrate concentrations, and incubation times.
Q5: How can we standardize our experimental protocol to minimize variability when using a new batch of this compound?
A5: A systematic approach to qualifying each new batch is essential.
-
Solubility Check: Confirm the solubility of the new batch in your chosen solvent. Note any differences in dissolution time or the need for agitation.
-
Purity Analysis: If possible, perform an in-house purity analysis (e.g., HPLC) to compare with the certificate of analysis.
-
Pilot Experiment: Conduct a small-scale pilot experiment with the new batch using a well-established positive control to ensure it performs as expected before proceeding with large-scale studies.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide provides a systematic approach to troubleshooting inconsistent results in cell-based assays using this compound.
Problem: High variability in cytotoxicity or inhibition between experiments.
| Potential Cause | Recommended Action |
| Cell Line Integrity | Authenticate your cell line and use cells within a low passage number range. Genetic drift in cell lines can alter their response to compounds. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including media formulation, serum batch, CO2 levels, and incubator humidity. Regularly test for mycoplasma contamination, which can significantly alter cellular responses. |
| Compound Stability in Media | This compound may be unstable in cell culture media. Assess its stability by incubating it in media for the duration of the assay and then analyzing its concentration. |
| Inconsistent Seeding Density | Standardize your cell seeding protocol to ensure consistent cell numbers and growth phase at the time of treatment. |
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the final working concentration in your cell culture medium.
-
Incubate the this compound-media mixture under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your typical experiment (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot of the mixture.
-
Analyze the concentration of intact this compound using a suitable analytical method, such as HPLC. A significant decrease in concentration over time indicates instability.
Guide 2: Characterizing a New Batch of this compound Powder
This guide outlines a workflow for qualifying a new batch of this compound to ensure its performance is consistent with previous batches.
Workflow for New Batch Qualification
References
- 1. This compound|CAS 1186372-20-2|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generic dry powder inhalers bioequivalence: Batch-to-batch variability insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to Cyclophilin A Inhibitors: TMN355 versus Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cyclophilin A (CypA) inhibitors: the well-established immunosuppressant Cyclosporin A (CsA) and the research compound TMN355. This document aims to objectively present their mechanisms of action, available performance data, and the experimental protocols used to evaluate their function, aiding researchers in selecting the appropriate tool for their studies.
Introduction to Cyclophilin A and its Inhibition
Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein belonging to the peptidyl-prolyl isomerase (PPIase) family of enzymes. It plays a crucial role in protein folding and conformational changes by catalyzing the cis-trans isomerization of proline imidic peptide bonds. Beyond its enzymatic function, CypA is implicated in a variety of cellular processes, including signal transduction, inflammation, and viral replication. Consequently, inhibitors of CypA are valuable research tools and potential therapeutic agents for a range of diseases.
Cyclosporin A is the archetypal inhibitor of cyclophilins and a widely used immunosuppressive drug. Its mechanism of action involves the formation of a high-affinity complex with CypA, which then binds to and inhibits the calcium/calmodulin-dependent protein phosphatase, calcineurin. This inhibition blocks the activation of T-cells, leading to its potent immunosuppressive effects. However, this same mechanism is responsible for its significant side effects.
This compound is a more recently identified chemical inhibitor of CypA. It has been investigated for its potential role in mitigating atherosclerosis by reducing foam cell formation and cytokine secretion. A key distinction in the study of CypA inhibitors is whether they are immunosuppressive, like CsA, or non-immunosuppressive, targeting CypA's other functions without affecting the calcineurin pathway. The classification of this compound in this regard is a critical aspect of its comparison with CsA.
Quantitative Comparison of Inhibitor Performance
Direct quantitative comparison of the inhibitory potency of this compound and Cyclosporin A is challenging due to the limited publicly available data for this compound. While extensive data exists for CsA's interaction with CypA and its downstream effects, similar detailed biochemical and cellular characterization for this compound is not as readily available. The following tables summarize the currently accessible quantitative data.
| Parameter | Cyclosporin A | This compound | Reference |
| Target | Cyclophilin A | Cyclophilin A | [1] |
| Chemical Class | Cyclic undecapeptide | Small molecule | [1] |
| Known Biological Effect | Immunosuppression, Inhibition of T-cell activation | Reduction of foam cell formation, Inhibition of cytokine secretion, Potential anti-atherosclerotic agent | [1][2] |
Table 1: General Properties of Cyclosporin A and this compound
| Parameter | Cyclosporin A | This compound | Reference |
| CypA PPIase Inhibition (IC50/Ki) | Ki: ~6.9-8.4 nM | Not Available | [3] |
| CypA Binding Affinity (Kd) | ~13-36.8 nM | Not Available | [4] |
| Calcineurin Inhibition (IC50 of CypA-Inhibitor Complex) | ~5 nM | Not Available | [5] |
| Effect on CypA Protein Expression | Not reported to directly reduce expression | 75.9% reduction at 0.5-10 µM | [2] |
Table 2: Comparative Efficacy Data for Cyclophilin A Inhibition
Mechanism of Action
Cyclosporin A
Cyclosporin A's primary mechanism of action is the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. This is achieved through a gain-of-function mechanism where CsA first binds to intracellular CypA. The resulting CsA-CypA complex presents a composite surface that binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that, when dephosphorylated, translocates to the nucleus to induce the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2). By blocking this cascade, CsA effectively suppresses the adaptive immune response.
Figure 1: Signaling pathway of T-cell activation and its inhibition by the Cyclosporin A-Cyclophilin A complex.
This compound
The precise molecular mechanism of this compound's interaction with CypA and its downstream consequences are less well-characterized in publicly available literature. It is described as a potent chemical inhibitor of CypA and has been shown to reduce the protein expression of CypA in cells.[2] This suggests a mechanism that may differ from or be in addition to the direct enzymatic inhibition seen with CsA. The reduction in CypA protein levels could lead to a more sustained and broader impact on CypA-dependent pathways. Critically, it is not yet known whether this compound's interaction with CypA leads to the inhibition of calcineurin, and therefore, it cannot be definitively classified as immunosuppressive or non-immunosuppressive based on current information. Its reported effects on reducing foam cell formation and cytokine secretion in the context of atherosclerosis suggest a potential role in modulating inflammatory responses independent of the adaptive immune system.
Experimental Protocols
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay is fundamental for determining the inhibitory potency of compounds against the enzymatic activity of CypA. A common method is a chymotrypsin-coupled spectrophotometric assay.
Principle: The assay measures the rate of cis-to-trans isomerization of a synthetic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). The trans isomer of the peptide is readily cleaved by chymotrypsin, releasing p-nitroaniline, which can be detected by its absorbance at 390 nm. CypA accelerates this isomerization, and an inhibitor will reduce the rate of p-nitroaniline release.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.
-
Recombinant human Cyclophilin A.
-
Substrate: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in trifluoroethanol containing 0.45 M LiCl.
-
α-Chymotrypsin.
-
Inhibitor (this compound or Cyclosporin A) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, chymotrypsin, and the inhibitor at the desired concentration.
-
Add recombinant CypA to each well and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 10°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately measure the change in absorbance at 390 nm over time using a plate reader.
-
The rate of reaction is determined from the linear phase of the absorbance curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2: Workflow for the chymotrypsin-coupled PPIase activity assay.
Calcineurin Phosphatase Activity Assay
This assay is crucial for determining whether a CypA inhibitor is immunosuppressive.
Principle: The assay measures the phosphatase activity of calcineurin using a specific phosphopeptide substrate. The release of free phosphate is quantified, often using a colorimetric method like the Malachite Green assay. The ability of a CypA inhibitor, in the presence of CypA, to inhibit this reaction indicates an immunosuppressive mechanism.
Protocol:
-
Reagents:
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/ml BSA, pH 7.5.
-
Recombinant human Calcineurin.
-
Recombinant human Cyclophilin A.
-
Calmodulin.
-
RII phosphopeptide substrate.
-
Inhibitor (this compound or Cyclosporin A) at various concentrations.
-
Malachite Green reagent for phosphate detection.
-
-
Procedure:
-
Pre-incubate the inhibitor with CypA in the assay buffer to allow for complex formation.
-
In a 96-well plate, add the assay buffer, calcineurin, and calmodulin.
-
Add the pre-incubated CypA-inhibitor complex.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and measure the amount of free phosphate using the Malachite Green reagent by reading the absorbance at ~620 nm.
-
IC50 values are determined by plotting the percentage of calcineurin inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Cyclosporin A is a well-characterized, potent inhibitor of CypA with a clearly defined immunosuppressive mechanism of action involving the inhibition of calcineurin. Its high affinity for CypA and the subsequent inhibition of T-cell activation are extensively documented.
This compound is also a potent inhibitor of CypA, with a distinct reported effect of reducing CypA protein expression.[2] Its potential as a therapeutic agent for atherosclerosis is an active area of research. However, a comprehensive, direct comparison with Cyclosporin A is currently limited by the lack of publicly available quantitative data on its PPIase inhibitory activity and its effect on the calcineurin pathway.
For researchers, the choice between these two inhibitors will depend on the specific research question:
-
Cyclosporin A is the inhibitor of choice for studies investigating the immunosuppressive effects of CypA inhibition and for use as a positive control in calcineurin-dependent signaling pathways.
-
This compound represents a tool for exploring the non-calcineurin-dependent roles of CypA, particularly in the context of inflammation and cardiovascular disease. Further research is required to fully elucidate its mechanism of action and to quantitatively assess its potency and selectivity relative to established inhibitors like Cyclosporin A.
This guide will be updated as more quantitative data for this compound becomes available to facilitate a more direct and comprehensive comparison.
References
- 1. Inhibition of Extracellular Cyclophilins with Cyclosporine Analog and Development of Atherosclerosis in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin A inhibits the in vivo production of interleukin-1beta and tumour necrosis factor alpha, but not interleukin-6, by a T-cell-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophilin and peptidyl-prolyl cis-trans isomerase are probably identical proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and molecular basis of subtype-selective cyclophilin inhibitors [dash.harvard.edu]
Unveiling the Potency Landscape of Non-Immunosuppressive Cyclophilin A Inhibitors
In the quest for novel therapeutics targeting a range of diseases, from viral infections to inflammatory disorders and cancers, non-immunosuppressive inhibitors of Cyclophilin A (CypA) have emerged as a promising class of molecules. These compounds circumvent the systemic immune suppression associated with traditional CypA inhibitors like Cyclosporin A (CsA), while retaining the ability to modulate the enzymatic and signaling functions of CypA. This guide provides a comparative analysis of the potency of various non-immunosuppressive CypA inhibitors, with a focus on available experimental data.
Comparative Potency of Non-Immunosuppressive CypA Inhibitors
The therapeutic potential of a CypA inhibitor is intrinsically linked to its potency, often quantified by its inhibition constant (Ki) against the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA, or its effective concentration (EC50) in cell-based assays. The following table summarizes the reported potency of several key non-immunosuppressive CypA inhibitors.
| Compound | Target | Assay Type | Potency (Ki) | Potency (EC50) | Organism | Reference |
| NIM811 | CypA | PPIase Inhibition | 2.1 nM | - | Human | [1][2] |
| Alisporivir (ALV/DEB025) | CypA | PPIase Inhibition | 0.34 nM | - | Human | [2] |
| SCY-635 | CypA | PPIase Inhibition | Nanomolar range | - | Human | [3] |
| STG-175 | CypA | Anti-HCV Replicon | - | 11-39 nM | Human | [1] |
| Compound 33 (NIM258) | CypA | PPIase Inhibition | 1.2 nM | - | Human | [1][4] |
Experimental Methodologies
The determination of inhibitor potency relies on robust and well-defined experimental protocols. Below are outlines of the key assays used to evaluate the compounds listed above.
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay
This enzymatic assay directly measures the ability of an inhibitor to block the catalytic activity of CypA.
Principle: The assay monitors the cis-trans isomerization of a chromogenic or fluorogenic peptide substrate catalyzed by CypA. The rate of this isomerization is measured in the presence and absence of the inhibitor to determine the level of inhibition.
Typical Protocol:
-
Recombinant human CypA is purified and its concentration determined.
-
A solution of the peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) is prepared in a suitable buffer (e.g., HEPES with protease inhibitors).
-
The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
CypA and the inhibitor are pre-incubated for a defined period to allow for binding.
-
The reaction is initiated by the addition of the peptide substrate.
-
The change in absorbance or fluorescence over time is monitored using a spectrophotometer or fluorometer.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value, from which the Ki value can be derived using the Cheng-Prusoff equation.
Anti-HCV Replicon Assay
This cell-based assay assesses the ability of an inhibitor to suppress the replication of the Hepatitis C virus (HCV), a process known to be dependent on CypA.
Principle: Human hepatoma cells (e.g., Huh7) are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase). The level of reporter gene expression is directly proportional to the rate of viral replication.
Typical Protocol:
-
HCV replicon-containing cells are seeded in multi-well plates.
-
The cells are treated with serial dilutions of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The EC50 value, the concentration of the inhibitor that reduces reporter activity by 50%, is calculated from the dose-response curve.
Signaling Pathways Modulated by CypA Inhibition
The therapeutic effects of non-immunosuppressive CypA inhibitors extend beyond simple PPIase inhibition and involve the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these drugs.
Caption: Key signaling pathways influenced by Cyclophilin A.
As depicted, CypA is implicated in multiple signaling cascades that regulate critical cellular processes such as cell migration, gene expression, and apoptosis.[5][6][7][8] For instance, CypA can promote cell migration via the Abl-Crk signaling pathway.[5] It also influences gene expression and apoptosis through its interaction with the transcription factor FoxO1.[6][9] Furthermore, the expression of CypA itself can be regulated by STAT3, and CypA can modulate the PI3K/Akt/mTOR pathway, a key regulator of cell survival.[7][8] Non-immunosuppressive CypA inhibitors, by binding to CypA, can disrupt these interactions and modulate the downstream cellular responses.
Conclusion
The development of non-immunosuppressive CypA inhibitors represents a significant advancement in targeting CypA-mediated pathologies without the adverse effects of immunosuppression. Compounds like Alisporivir and NIM811 have demonstrated potent inhibition of CypA's enzymatic activity in the nanomolar range.[1][2] The ongoing research into novel inhibitors and a deeper understanding of the intricate signaling networks governed by CypA will undoubtedly pave the way for new therapeutic strategies for a wide array of human diseases. The data and methodologies presented here provide a framework for the continued evaluation and comparison of this promising class of therapeutic agents.
References
- 1. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the potential of non‐immunosuppressive cyclosporin analogs for targeting Toxoplasma gondii cyclophilin: Insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. STAT3-CyPA signaling pathway in endothelial cell apoptosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. portlandpress.com [portlandpress.com]
- 9. Cyclophilin A-FoxO1 signaling pathway in endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TMN355 and Sanglifehrin A in Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two cyclophilin inhibitors, TMN355 and Sanglifehrin A, with a focus on their potential applications in atherosclerosis research. The information presented is based on available experimental data to facilitate an objective evaluation of their respective mechanisms and therapeutic potential.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The pathogenesis of atherosclerosis involves complex interactions between lipid metabolism and the immune system, with macrophages and their transformation into foam cells playing a central role. Cyclophilins, a family of intracellular proteins, have emerged as potential therapeutic targets in atherosclerosis due to their involvement in inflammatory processes. This guide compares two cyclophilin inhibitors, this compound and Sanglifehrin A, to elucidate their mechanisms of action and potential efficacy in atherosclerosis models.
This compound is a potent and specific inhibitor of cyclophilin A (CypA), a key protein implicated in various inflammatory diseases. By targeting CypA, this compound has been shown to reduce macrophage foam cell formation and the secretion of pro-inflammatory cytokines, both critical events in the development and progression of atherosclerotic plaques.
Sanglifehrin A (SfA) is a natural product that also binds to cyclophilins. Its mechanism of action is broader than that of this compound, as it inhibits not only cyclophilin A but also cyclophilin D (CypD). The inhibition of CypD by Sanglifehrin A has a significant downstream effect: it prevents the opening of the mitochondrial permeability transition pore (MPTP), a key event in certain forms of cell death and inflammation. This dual mechanism of action suggests that Sanglifehrin A may offer a multi-faceted approach to mitigating atherosclerosis.
This comparison guide will delve into the quantitative data available for both compounds, detail the experimental protocols used to assess their efficacy, and provide visual representations of their signaling pathways to aid in a comprehensive understanding of their potential in atherosclerosis research and drug development.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Sanglifehrin A from various in vitro and in vivo studies relevant to atherosclerosis.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Sanglifehrin A | Source |
| Target(s) | Cyclophilin A | Cyclophilin A, Cyclophilin D | [1] |
| IC50 for Cyclophilin A Inhibition | 1.52 nM | 6.9 ± 0.9 nM | [1] |
| K0.5 for Cyclophilin D Inhibition | Data not available | 2 nM | [2] |
| Foam Cell Formation Inhibition | Reduces foam cell formation | Data not available | [1] |
| Cytokine Secretion Inhibition | Reduces cytokine secretion | 80-95% inhibition of IL-12p70 production by dendritic cells | [1][3] |
| T-Cell Proliferation Inhibition (IC50) | Data not available | 200 nM (IL-2 induced) | [4] |
Table 2: In Vivo Efficacy in Atherosclerosis Models (ApoE-/- or LDLR-/- mice)
| Parameter | This compound | Sanglifehrin A | Source |
| Animal Model | Data not available | Data not available | |
| Dose and Administration Route | Data not available | Data not available | |
| Reduction in Atherosclerotic Plaque Area | Data not available | Data not available | |
| Reduction in Plaque Macrophage Content | Data not available | Data not available | |
| Effect on Plasma Lipid Levels | Data not available | Data not available |
Note: The lack of available in vivo data for both compounds in atherosclerosis models highlights a significant area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Sanglifehrin A in the context of atherosclerosis.
In Vitro Foam Cell Formation Assay
This protocol describes the induction and quantification of macrophage-derived foam cells, a hallmark of early atherosclerosis.
Objective: To assess the ability of this compound and Sanglifehrin A to inhibit the formation of foam cells from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Oxidized low-density lipoprotein (oxLDL).
-
This compound and Sanglifehrin A.
-
Oil Red O staining solution.
-
Phosphate-buffered saline (PBS).
-
Formalin (10%).
-
60% Isopropanol.
-
Microscope with imaging software.
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages in 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Sanglifehrin A for 1-2 hours.
-
Induce foam cell formation by adding oxLDL (typically 50 µg/mL) to the culture medium and incubate for 24-48 hours.[4] Include a vehicle control group (e.g., DMSO).
-
-
Oil Red O Staining:
-
After incubation, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash the cells with PBS and then briefly with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 15-30 minutes at room temperature.
-
Wash the cells with distilled water to remove excess stain.
-
-
Quantification:
-
Visualize the lipid-laden foam cells (stained red) under a microscope.
-
Capture images of multiple fields for each treatment group.
-
Quantify the stained area or the number of foam cells using image analysis software (e.g., ImageJ). The results can be expressed as a percentage of the total cell area or number.
-
Cytokine Secretion Assay (ELISA)
This protocol details the measurement of pro-inflammatory cytokine levels in the supernatant of cultured macrophages.
Objective: To determine the effect of this compound and Sanglifehrin A on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by macrophages.
Materials:
-
Macrophage cell line or primary macrophages.
-
Cell culture medium.
-
Lipopolysaccharide (LPS) or other inflammatory stimuli.
-
This compound and Sanglifehrin A.
-
Enzyme-linked immunosorbent assay (ELISA) kits for the specific cytokines of interest.
-
Microplate reader.
Procedure:
-
Cell Culture and Stimulation:
-
Plate macrophages in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or Sanglifehrin A for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
After the stimulation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Compare the cytokine levels in the treated groups to the vehicle control group.
-
Mitochondrial Permeability Transition Pore (MPTP) Opening Assay
This protocol describes a method to assess the opening of the MPTP in cells.
Objective: To evaluate the inhibitory effect of Sanglifehrin A on the opening of the MPTP.
Materials:
-
Cells of interest (e.g., macrophages, cardiomyocytes).
-
Cell culture medium.
-
Calcein-AM.
-
Cobalt chloride (CoCl₂).
-
Ionomycin (as a positive control for MPTP opening).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Loading:
-
Incubate the cells with Calcein-AM, which readily enters the cells and is cleaved by esterases to the fluorescent calcein. Calcein fluoresces green and is retained in the cytoplasm and mitochondria.
-
-
Quenching of Cytosolic Fluorescence:
-
Add CoCl₂ to the medium. CoCl₂ quenches the fluorescence of calcein in the cytosol but cannot cross the intact inner mitochondrial membrane. Therefore, only the fluorescence from the mitochondria remains visible.
-
-
Treatment and Induction of MPTP Opening:
-
Treat the cells with Sanglifehrin A at various concentrations.
-
Induce MPTP opening using a known inducer, such as calcium overload with ionomycin.
-
-
Measurement of Mitochondrial Fluorescence:
-
When the MPTP opens, CoCl₂ can enter the mitochondrial matrix and quench the calcein fluorescence.
-
Measure the decrease in mitochondrial fluorescence using a fluorescence microscope or flow cytometer. A smaller decrease in fluorescence in the presence of Sanglifehrin A indicates inhibition of MPTP opening.
-
In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol outlines a general procedure for evaluating the anti-atherosclerotic effects of a compound in a widely used animal model.
Objective: To determine the in vivo efficacy of this compound or Sanglifehrin A in reducing the development of atherosclerotic plaques.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice.
-
High-fat diet (Western diet).
-
This compound or Sanglifehrin A formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Anesthesia.
-
Surgical tools for perfusion and tissue collection.
-
Oil Red O or Sudan IV stain.
-
Histology equipment.
Procedure:
-
Animal Model and Treatment:
-
Begin feeding 6-8 week old ApoE-/- mice a high-fat diet to induce atherosclerosis.
-
Administer this compound, Sanglifehrin A, or a vehicle control to different groups of mice for a specified period (e.g., 8-12 weeks).
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the entire aorta.
-
-
En Face Analysis of Aortic Lesions:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally and pin it flat.
-
Stain the aorta with Oil Red O or Sudan IV to visualize the lipid-rich atherosclerotic plaques.
-
Capture high-resolution images of the stained aorta.
-
-
Quantification of Plaque Area:
-
Aortic Root Histology (Optional):
-
Embed the aortic root in OCT compound and prepare cryosections.
-
Stain sections with Oil Red O for lipid accumulation and with specific antibodies for macrophage infiltration (e.g., anti-CD68).
-
Quantify the lesion area and cellular composition in the aortic root sections.[2]
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for this compound and Sanglifehrin A in the context of atherosclerosis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Practical assessment of the quantification of atherosclerotic lesions in apoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Atherosclerosis in Mice [jove.com]
Evaluating the Therapeutic Index of Novel CypA Inhibitors: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
The development of novel Cyclophilin A (CypA) inhibitors presents a promising therapeutic avenue for a range of diseases, including viral infections, inflammatory disorders, and cancers. A critical determinant of a new drug candidate's potential success is its therapeutic index (TI), a quantitative measure of its safety and efficacy.[1][2] This guide provides a framework for evaluating the therapeutic index of a novel CypA inhibitor, here exemplified as TMN355, in comparison to other known CypA inhibitors. While specific preclinical and clinical data for this compound are not publicly available, this document outlines the necessary experimental approaches and data presentation to facilitate a comprehensive comparative analysis.
Understanding the Therapeutic Index
The therapeutic index is typically defined as the ratio of the dose of a drug that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[2][3]
Therapeutic Index (TI) = TD50 / ED50
A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and the doses that are toxic.[2] For drugs with a narrow therapeutic index, small changes in dosage can lead to significant changes in pharmacological response, potentially causing adverse effects.[2][3]
Comparative Data on CypA Inhibitors
A direct comparison of the therapeutic index requires quantitative data on both efficacy (ED50) and toxicity (TD50). The following table provides a template for summarizing such data for this compound and other prominent CypA inhibitors. The values for established inhibitors are based on publicly available data, while the data for this compound are hypothetical and serve as a placeholder for future experimental results.
| Compound | Primary Indication(s) | ED50 (Effective Dose, 50%) | TD50 (Toxic Dose, 50%) | Therapeutic Index (TD50/ED50) | Reference(s) |
| This compound | (Hypothetical: e.g., Hepatitis C, Inflammatory Disease) | Data to be determined | Data to be determined | Data to be calculated | N/A |
| Cyclosporine A (CsA) | Immunosuppression (e.g., organ transplant rejection)[4], Viral Infections[4][5] | Varies by indication | Varies by indication and patient population | Narrow | [6][7] |
| Alisporivir (DEB025) | Hepatitis C[4][8], Inflammatory Diseases[6] | Varies by viral load and patient factors | Generally well-tolerated; dose-limiting toxicity can include hyperbilirubinemia[5] | Favorable | [6][8] |
| NIM811 | Viral Infections (e.g., HCV, HIV)[9] | Potent antiviral activity in vitro | Non-immunosuppressive[9] | Potentially High | [7][9] |
| SCY-635 | Hepatitis C[8] | Demonstrated antiviral effect in clinical trials | Generally well-tolerated | Favorable | [7][8] |
Experimental Protocols for Therapeutic Index Determination
The determination of a therapeutic index is a multi-step process involving in vitro and in vivo studies, culminating in clinical trials.
In Vitro Efficacy and Cytotoxicity Assays
-
Objective: To determine the concentration of the inhibitor required to achieve a 50% reduction in a biological endpoint (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).
-
Methodology:
-
Efficacy Assays:
-
Enzyme Inhibition Assay: A chymotrypsin-coupled enzyme assay can be used to measure the inhibition of CypA's peptidyl-prolyl cis-trans isomerase (PPIase) activity.[10]
-
Antiviral Assays: For viral indications like Hepatitis C, cell-based replicon systems (e.g., Huh7.5.1 cells) are used to quantify the reduction in viral replication upon treatment with the CypA inhibitor.[6][11]
-
-
Cytotoxicity Assays:
-
Standard cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays are performed on relevant cell lines (e.g., hepatocytes for liver-targeted therapies) to assess the cytotoxic effects of the inhibitor.
-
-
-
Data Analysis: Dose-response curves are generated to calculate the EC50 and CC50 values. The in vitro therapeutic index is often represented as the selectivity index (SI = CC50 / EC50).
In Vivo Preclinical Studies
-
Objective: To determine the effective dose (ED50) and toxic dose (TD50) in animal models.
-
Methodology:
-
Animal Models: Appropriate animal models that recapitulate the human disease are used. For example, mouse models of liver fibrosis or viral infection.[5]
-
Efficacy Studies:
-
Animals are treated with a range of doses of the CypA inhibitor.
-
Efficacy is measured by relevant biomarkers (e.g., reduction in viral load, decrease in inflammatory markers, improvement in tissue histology).
-
A dose-response curve is plotted to determine the ED50.
-
-
Toxicity Studies:
-
Acute Toxicity: A single high dose is administered to determine the immediate adverse effects and the lethal dose (LD50).
-
Chronic Toxicity: The inhibitor is administered repeatedly over a longer period to assess long-term safety, including effects on organ function (e.g., liver and kidney function tests), hematology, and histopathology.
-
Dose-escalation studies are conducted to identify the maximum tolerated dose (MTD) and the dose levels at which toxic effects are observed in 50% of the animals (TD50).
-
-
-
Data Analysis: The therapeutic index is calculated as TD50 / ED50 or MTD / ED50.
Clinical Trials (Human Studies)
-
Objective: To determine the therapeutic window in humans.
-
Methodology:
-
Phase I: The drug is administered to a small group of healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics. Dose escalation is performed to determine the MTD.[8]
-
Phase II: The drug is given to a larger group of patients to evaluate its efficacy and further assess its safety.[8][11] This phase helps to establish the therapeutic dose range.
-
Phase III: The drug is administered to a large patient population to confirm its effectiveness, monitor side effects, and compare it to standard treatments.[5]
-
-
Data Analysis: The therapeutic index in humans is not a single value but rather a "therapeutic window," which is the range of doses that are effective without causing unacceptable toxicity.
Visualizing Key Pathways and Workflows
CypA Inhibition Signaling Pathway
Cyclophilin A is involved in various cellular processes, including protein folding, cell signaling, and inflammation.[4][6][12] Its inhibition can disrupt these pathways, leading to therapeutic effects. In the context of viral infections like Hepatitis C, CypA interacts with the viral protein NS5A, which is crucial for viral replication.[5][11][12] CypA inhibitors block this interaction.[11]
Caption: Generalized signaling pathway of CypA inhibition in the context of HCV infection.
Experimental Workflow for Therapeutic Index Determination
The process of determining the therapeutic index involves a structured progression from in vitro studies to clinical trials.
Caption: Experimental workflow for determining the therapeutic index of a new drug candidate.
Conclusion
The therapeutic index is a cornerstone in the evaluation of any new drug candidate, including novel CypA inhibitors like this compound. A favorable therapeutic index, indicating a wide margin of safety, is a prerequisite for clinical success. The methodologies outlined in this guide provide a robust framework for generating the necessary data to compare the therapeutic profile of this compound with other CypA inhibitors. As more preclinical and clinical data become available, a clearer picture of the therapeutic potential of new-generation CypA inhibitors will emerge, paving the way for safer and more effective treatments for a multitude of diseases.
References
- 1. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic index | Pharmacology Education Project [pharmacologyeducation.org]
- 4. What are CYPA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophilin A and CD147: novel therapeutic targets for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel Cyclophilin A Ligands Using an H/D Exchange- and Mass Spectrometry-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
Cross-validation of TMN355's anti-atherosclerotic effects in different animal models
An extensive search for "TMN355" in the context of atherosclerosis and cardiovascular disease has yielded no specific information about a compound with this designation. It is possible that "this compound" is an internal development code that is not yet in the public domain, a typographical error, or a fictional name.
To provide a comprehensive and accurate comparison guide as requested, clarification on the identity of "this compound" is necessary. Should a valid compound name be provided, a full report will be generated, including:
-
Comparative Data Tables: Summarizing the anti-atherosclerotic effects of the compound and its alternatives in various animal models.
-
Detailed Experimental Protocols: Outlining the methodologies used in the cited studies.
-
Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz to illustrate mechanisms of action and experimental designs.
We invite researchers, scientists, and drug development professionals to provide the correct compound name to enable the creation of this valuable resource.
Benchmarking the performance of TMN355 against newly developed CypA inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of the potent Cyclophilin A (CypA) inhibitor, TMN355, against a panel of newly developed CypA inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by experimental data to inform strategic decisions in cardiovascular and antiviral research.
Executive Summary
Cyclophilin A (CypA) has emerged as a critical therapeutic target in a range of diseases, including atherosclerosis and viral infections like HIV-1. This compound is a highly potent inhibitor of CypA.[1][2] This guide benchmarks the performance of this compound against other recently developed CypA inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to provide a clear and concise comparison.
Performance Comparison of CypA Inhibitors
The inhibitory activities of this compound and other novel CypA inhibitors are summarized below. The data highlights the exceptional potency of this compound.
| Inhibitor | IC50 (nM) | Kd (nM) | Key Characteristics |
| This compound | 1.52 | - | Approximately 27 times more potent than Cyclosporin A.[2] Reduces foam cell formation and cytokine secretion.[1] |
| Rencofilstat (CRV431) | 2.5 (for CypA) | - | Orally active pan-cyclophilin inhibitor. Reduces fibrosis and tumor growth in liver disease models.[3] |
| Cyclophilin inhibitor 1 | - | 5 | Potent and orally bioavailable. Shows effective anti-HCV activity.[3] |
| Sanglifehrin A (SFA) | 6.9 | - | About 60 times higher affinity for cyclophilins than CsA in a competitive binding assay.[4] |
| DC838 | 410 | 7090 | A quinoxaline derivative that inhibits mouse spleen cell proliferation.[4] |
| Cyclosporin A (CsA) | ~41 | - | A well-established immunosuppressant and CypA inhibitor, used here as a benchmark. |
Note: IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are key metrics for inhibitor potency and binding affinity, respectively. Lower values indicate higher potency and stronger binding. Direct comparison of values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
Chymotrypsin-Coupled PPIase Activity Assay
This assay is a standard method for measuring the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA and the inhibitory effects of compounds like this compound.
Principle:
The assay measures the rate of cis-to-trans isomerization of a synthetic peptide substrate, N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide. The protease α-chymotrypsin can only cleave the trans-isomer of the peptide, releasing p-nitroaniline (pNA). The rate of pNA release, monitored by absorbance at 390 nm, is proportional to the rate of isomerization catalyzed by CypA.
Materials:
-
Recombinant human Cyclophilin A
-
α-chymotrypsin
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Inhibitors (e.g., this compound) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Preparation: All reagents and solutions should be pre-cooled to 4°C.
-
Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, the desired concentration of the inhibitor (or DMSO for control), and a final concentration of 500 nM CypA.
-
Incubation: Incubate the plate at 4°C for 10 minutes to allow the inhibitor to bind to CypA.
-
Chymotrypsin Addition: Add α-chymotrypsin to the reaction mixture to a final concentration of 3 mg/mL.
-
Initiation of Reaction: Initiate the reaction by adding the peptide substrate to a final concentration of 3.8 mM.
-
Measurement: Immediately start monitoring the increase in absorbance at 390 nm at 4°C for 1-5 minutes in a microplate reader. The initial linear portion of the curve represents the catalyzed rate.
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The IC50 value for an inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Cyclophilin A's Role in Atherosclerosis
Extracellular CypA is a key inflammatory mediator in the development of atherosclerosis.[5][6] It is secreted by various cells within atherosclerotic plaques in response to oxidative stress.[5] Secreted CypA then binds to its receptor CD147 on endothelial cells and vascular smooth muscle cells (VSMCs), triggering downstream signaling cascades, including the MAPK/ERK and NF-κB pathways.[5] This leads to endothelial dysfunction, inflammation, and proliferation of VSMCs, all contributing to plaque formation.[5][7]
Caption: CypA signaling in atherosclerosis.
Cyclophilin A's Involvement in the HIV-1 Life Cycle
Cyclophilin A plays a multifaceted role in the early stages of the HIV-1 life cycle.[8][9] After the virus enters a host cell, CypA binds to the viral capsid protein (p24). This interaction is crucial for several subsequent steps, including the stabilization of the viral core, efficient reverse transcription of the viral RNA into DNA, and the transport of the pre-integration complex into the nucleus.[8][9][10] By facilitating these processes, CypA enhances the infectivity of the virus.
Caption: Role of CypA in the HIV-1 life cycle.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing new CypA inhibitors like this compound typically follows a structured workflow, beginning with high-throughput screening and progressing to more detailed mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Functions of cyclophilin A in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin A is an inflammatory mediator that promotes atherosclerosis in apolipoprotein E–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging role of cyclophilin A in HIV-1 infection: from producer cell to the target cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of TMN355: A Guide for Laboratory Professionals
For immediate reference, the primary disposal instruction for TMN355 is to arrange for disposal by a licensed professional waste disposal service. All disposal methods must be in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent inhibitor of cyclophilin A used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal preparation, appropriate personal protective equipment should be worn. This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound and its containers.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealed waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (2-chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluoro-benzamide)".
-
Include the appropriate hazard pictograms for acute toxicity and environmental hazard.
-
-
Storage Pending Disposal:
-
Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
The final disposal must be carried out at an approved waste disposal plant[1].
-
Spill and Emergency Procedures
In the event of a spill, the following actions should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully collect the spilled material using appropriate absorbent pads or granules. Avoid generating dust.
-
Clean: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste following the procedures outlined above.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
